molecular formula C9H14ClNO B189792 4-(1-Aminopropan-2-yl)phenol hydrochloride CAS No. 13238-99-8

4-(1-Aminopropan-2-yl)phenol hydrochloride

Cat. No.: B189792
CAS No.: 13238-99-8
M. Wt: 187.66 g/mol
InChI Key: UXZSGASODZXHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminopropan-2-yl)phenol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-aminopropan-2-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(6-10)8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZSGASODZXHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388643
Record name 4-(1-aminopropan-2-yl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13238-99-8
Record name 4-(1-aminopropan-2-yl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(1-Aminopropan-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 4-(1-Aminopropan-2-yl)phenol hydrochloride (CAS No: 13238-99-8).[1][2][3][4][5][6] It includes detailed experimental protocols, tabulated characterization data, and workflow visualizations to support research and development activities in medicinal chemistry and related fields.

Synthesis

The most common and efficient route for the synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 4-Hydroxyphenylacetone.[7][8] The second step is the reductive amination of this ketone to yield the target amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.[9][10][11]

Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from the precursor 4-Hydroxyphenylacetone.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation ketone 4-Hydroxyphenylacetone imine Imine Intermediate (transient) ketone->imine Condensation amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine product_base 4-(1-Aminopropan-2-yl)phenol (Free Base) imine->product_base Reduction (NaBH3CN) final_product 4-(1-Aminopropan-2-yl)phenol HCl product_base->final_product hcl Hydrochloric Acid (in Ether or IPA) hcl->final_product

Fig. 1: Synthetic pathway for this compound.
Experimental Protocols

Step 1: Reductive Amination of 4-Hydroxyphenylacetone

This procedure details the conversion of a ketone to an amine via an intermediate imine.[9][12] Sodium cyanoborohydride is a preferred reducing agent as it selectively reduces the protonated imine intermediate in the presence of the starting ketone.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Hydroxyphenylacetone (1.0 eq) in methanol.

  • Amine Addition: Add ammonium acetate (approx. 10 eq) to the solution. The ammonium salt serves as the ammonia source for the initial imine formation.

  • pH Adjustment: Adjust the pH of the mixture to a weakly acidic range (pH 6-7) using glacial acetic acid. This condition favors the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Cautiously add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise to the stirring solution. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup:

    • Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with a strong base (e.g., 2M NaOH) to a pH > 10 to deprotonate the amine.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-(1-Aminopropan-2-yl)phenol free base.

Step 2: Formation of the Hydrochloride Salt

The conversion to a hydrochloride salt is a standard procedure for purifying and stabilizing amines.[13]

  • Dissolution: Dissolve the crude amine free base obtained from Step 1 in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in ether (or concentrated HCl if using an alcohol solvent) dropwise to the stirring amine solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue adding the acid until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the final product, this compound, under vacuum to yield a stable, crystalline solid.

Characterization

The identity and purity of the synthesized compound are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValueReference
CAS Number 13238-99-8[1][2][3]
Molecular Formula C₉H₁₄ClNO[1][2]
Molecular Weight 187.67 g/mol [2][4][5]
Appearance White to off-white solid[7]
Melting Point 157-159 °C[1][4][5]
Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the compound's structure and analysis of related aminophenol and aminopropane derivatives.[14][15][16][17]

Table 2.1: Predicted ¹H NMR Data (Solvent: D₂O or DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10Doublet2HAr-H (ortho to -OH)
~ 6.80Doublet2HAr-H (meta to -OH)
~ 3.20 - 3.40Multiplet1H-CH(CH₃)-
~ 3.05Doublet of Doublets1H-CH₂-NH₃⁺ (one H)
~ 2.90Doublet of Doublets1H-CH₂-NH₃⁺ (one H)
~ 1.25Doublet3H-CH(CH₃)-

Table 2.2: Predicted ¹³C NMR Data (Solvent: D₂O or DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 155.0Ar-C -OH
~ 130.0Ar-C H (ortho to -OH)
~ 128.5Ar-C -CH(CH₃)CH₂NH₃⁺
~ 116.0Ar-C H (meta to -OH)
~ 49.0-C H₂-NH₃⁺
~ 39.0-C H(CH₃)-
~ 19.0-CH(C H₃)-

Table 2.3: Predicted FT-IR Data (Technique: KBr Pellet)

Frequency (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400 (broad)O-H StretchPhenolic -OH
2800 - 3100 (broad)N-H StretchAmmonium (-NH₃⁺)
~ 2950C-H StretchAliphatic
~ 1600, 1510C=C StretchAromatic Ring
~ 1250C-O StretchPhenolic
~ 830C-H Bendp-disubstituted ring

Table 2.4: Predicted Mass Spectrometry Data (Technique: ESI+)

m/z ValueAssignment
152.11[M+H]⁺ (Free Base)
135.08[M+H - NH₃]⁺

Biological Context: Metabolic Pathway

4-Hydroxyphenylacetone, the precursor to the title compound, is known to be an inactive metabolite of amphetamine in humans.[18] The metabolic pathway illustrates the relationship between these compounds.

Metabolic_Pathway amphetamine Amphetamine phenylacetone Phenylacetone amphetamine->phenylacetone Oxidative Deamination (FMO3) hydroxyamphetamine 4-Hydroxyamphetamine amphetamine->hydroxyamphetamine para-Hydroxylation (CYP2D6) hydroxyphenylacetone 4-Hydroxyphenylacetone (Precursor) phenylacetone->hydroxyphenylacetone para-Hydroxylation (unidentified)

Fig. 2: Metabolic relationship of the precursor 4-Hydroxyphenylacetone.

This relationship highlights the relevance of 4-hydroxyphenylacetone and its derivatives in the study of drug metabolism and pharmacology. While 4-(1-Aminopropan-2-yl)phenol itself is not a direct metabolite in this primary pathway, its structural similarity to neuroactive compounds makes it a molecule of interest for further investigation.

References

Physicochemical Properties of 4-(1-Aminopropan-2-yl)phenol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminopropan-2-yl)phenol hydrochloride is a chemical compound of interest in pharmaceutical research and development. An understanding of its physicochemical properties is fundamental to predicting its behavior in biological systems, guiding formulation development, and ensuring analytical method robustness. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities based on structurally related compounds.

Chemical Identity and Structure

IUPAC Name: 4-(1-aminopropan-2-yl)phenol;hydrochloride

Synonyms: 4-(1-aminopropan-2-yl)phenol HCl salt, beta-p-Hydroxyphenyl-n-propylamine hydrochloride, p-Cresol, alpha-(aminomethyl)-alpha-methyl-, hydrochloride

CAS Number: 13238-99-8

Chemical Formula: C₉H₁₄ClNO[1]

Molecular Weight: 187.67 g/mol [1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted or inferred from structurally similar compounds.

PropertyValueSource
Melting Point 157-159 °C[3]
Solubility (Aqueous) Data not available. Expected to be soluble based on the hydrochloride salt form.-
pKa Data not available. The molecule possesses a phenolic hydroxyl group and a primary amine, both of which are ionizable.-
LogP (Octanol-Water Partition Coefficient) ~2.96 (Predicted for the free base)[3]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below. These protocols are based on standard pharmaceutical testing guidelines.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.

  • Reporting: The melting point is reported as a range between the onset and completion temperatures.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Analysis start Start powder Powder Sample start->powder Grind pack Pack Capillary powder->pack Tap place Place in Apparatus pack->place heat Heat Slowly place->heat observe Observe Melting heat->observe record Record T_onset & T_complete observe->record report Report Range record->report

Figure 1: Experimental workflow for melting point determination.

Solubility Determination

Aqueous solubility is a critical parameter influencing the absorption and bioavailability of a drug substance.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the supernatant.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess Solid to Water start->add_excess agitate Agitate at Constant T add_excess->agitate equilibrate Allow to Equilibrate agitate->equilibrate 24-48h separate Separate Solid/Liquid equilibrate->separate quantify Quantify Supernatant (HPLC) separate->quantify report Report Solubility quantify->report experimental_workflow_pka dissolve Dissolve Compound titrate Titrate with Strong Base dissolve->titrate monitor_ph Monitor pH titrate->monitor_ph plot_curve Plot pH vs. Volume monitor_ph->plot_curve determine_pka Determine pKa at Half-Equivalence plot_curve->determine_pka report Report pKa Values determine_pka->report experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis pre_saturate Pre-saturate Octanol & Water dissolve Dissolve Compound pre_saturate->dissolve agitate Agitate Mixture dissolve->agitate equilibrate Reach Equilibrium agitate->equilibrate separate Separate Phases equilibrate->separate quantify_oct Quantify [Octanol] separate->quantify_oct quantify_aq Quantify [Aqueous] separate->quantify_aq calculate Calculate LogP quantify_oct->calculate quantify_aq->calculate antimicrobial_mechanism aminophenol 4-(1-Aminopropan-2-yl)phenol membrane Bacterial Cell Membrane aminophenol->membrane Interacts with disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage death Bacterial Cell Death leakage->death cox2_inhibition_pathway arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation aminophenol 4-(1-Aminopropan-2-yl)phenol aminophenol->cox2 Inhibits

References

Technical Guide: Spectral Analysis of 4-(1-Aminopropan-2-yl)phenol hydrochloride (CAS 13238-99-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-(1-Aminopropan-2-yl)phenol hydrochloride, a compound of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure and established principles of spectroscopic analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 13238-99-8

  • Molecular Formula: C₉H₁₄ClNO

  • Molecular Weight: 187.67 g/mol

  • Melting Point: 157-159 °C[1][2]

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of its structural features: a para-substituted phenol ring, an isopropyl group, and a primary amine hydrochloride.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.3Doublet2HAr-H (ortho to -OH)
~ 6.8 - 7.0Doublet2HAr-H (ortho to alkyl)
~ 4.5 - 5.5Broad Singlet1HAr-OH
~ 3.0 - 3.5Multiplet1H-CH-
~ 2.8 - 3.2Multiplet2H-CH₂-NH₃⁺
~ 8.0 - 8.5Broad Singlet3H-NH₃⁺
~ 1.2 - 1.4Doublet3H-CH₃
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 155Ar-C-OH
~ 130Ar-C (quaternary)
~ 128Ar-CH (ortho to -OH)
~ 115Ar-CH (ortho to alkyl)
~ 45-CH₂-NH₃⁺
~ 40-CH-
~ 20-CH₃
Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Strong, BroadO-H stretch (phenol)
2800 - 3100Medium, BroadN-H stretch (ammonium)
2900 - 3000MediumC-H stretch (aromatic)
2850 - 2960MediumC-H stretch (aliphatic)
~ 1600MediumN-H bend (ammonium)
~ 1500, 1450StrongC=C stretch (aromatic ring)
~ 1230StrongC-O stretch (phenol)
~ 1100MediumC-N stretch
Table 4: Predicted Mass Spectrometry Data (ESI+)
m/zIon
152.107[M+H]⁺ (of free base)
135.081[M+H - NH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical to avoid exchange of labile protons (OH, NH₃⁺) with the solvent.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Internal standard such as DSS or TSP for D₂O, or the residual solvent peak for CD₃OD.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Same as for ¹H NMR.

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Reference: Residual solvent peak.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the reference signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂) Flow Rate: 5-12 L/min.

    • Drying Gas Temperature: 250-350 °C.

    • Mass Range: m/z 50 - 500.

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum. For fragmentation analysis (MS/MS), select the parent ion of interest (e.g., m/z 152.1) and apply a collision energy to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ of the free base).

    • Analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Information cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Compound This compound CAS: 13238-99-8 NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Sample Preparation FTIR FT-IR Spectroscopy Compound->FTIR Sample Preparation MS Mass Spectrometry Compound->MS Sample Preparation NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data Data Acquisition & Processing FTIR_Data Functional Group ID FTIR->FTIR_Data Data Acquisition & Processing MS_Data Molecular Weight & Fragmentation MS->MS_Data Data Acquisition & Processing Conclusion Structure Confirmation NMR_Data->Conclusion Combined Analysis FTIR_Data->Conclusion Combined Analysis MS_Data->Conclusion Combined Analysis

Caption: General workflow for spectral analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1-Aminopropan-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-(1-Aminopropan-2-yl)phenol hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of NMR spectroscopy. It also includes comprehensive experimental protocols for data acquisition and visualization of the molecular structure and analytical workflow.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and integration values for ¹H NMR, and the predicted chemical shifts for ¹³C NMR of this compound. The predictions are based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy. The numbering of the atoms corresponds to the molecular structure diagram provided in Figure 1.

Table 1: Predicted ¹H NMR Data

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
1-H~1.3 (d)Doublet3H
2-H~3.0-3.2 (m)Multiplet1H
3-H~3.3-3.5 (m)Multiplet2H
5-H, 9-H~7.1 (d)Doublet2H
6-H, 8-H~6.8 (d)Doublet2H
Phenolic OH~9.5-10.5 (s, br)Singlet (broad)1H
Amino NH₃⁺~8.0-9.0 (s, br)Singlet (broad)3H

Table 2: Predicted ¹³C NMR Data

Atom NumberPredicted Chemical Shift (δ, ppm)
C1~20
C2~40
C3~45
C4~130
C5, C9~130
C6, C8~116
C7~155

Experimental Protocols

This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and exchange labile protons (OH and NH₃⁺), which can be observed in the spectrum. Deuterium oxide (D₂O) can also be used, but the OH and NH₃⁺ protons will exchange with deuterium and become invisible.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is also common practice.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 to 180 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K (25 °C).

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure and the NMR analysis workflow.

Figure 1: Molecular structure and atom numbering of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking baseline->peak_pick assign Assign Signals integrate->assign peak_pick->assign structure Structure Verification assign->structure report Generate Report structure->report

Figure 2: A generalized workflow for NMR analysis.

Mass Spectrometry Analysis of 4-(1-Aminopropan-2-yl)phenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminopropan-2-yl)phenol hydrochloride, chemically known as 4-hydroxyamphetamine hydrochloride, is a sympathomimetic amine. It is a significant metabolite of amphetamine and methamphetamine, and its detection and quantification in biological matrices are crucial in clinical and forensic toxicology, as well as in drug metabolism studies. This technical guide provides an in-depth overview of the mass spectrometry-based analytical methodologies for this compound, focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of analytical workflows and metabolic pathways.

Analytical Methodologies

The two primary mass spectrometry-based methods for the analysis of 4-hydroxyamphetamine are GC-MS and LC-MS/MS. Each technique offers distinct advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For polar compounds like 4-hydroxyamphetamine, derivatization is a necessary step to increase volatility and improve chromatographic performance.[1] Acylation with reagents such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA) is a common derivatization strategy.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the analysis of 4-hydroxyamphetamine in biological fluids due to its high sensitivity, selectivity, and typically simpler sample preparation that often does not require derivatization.[3] A "dilute-and-shoot" approach, where the sample is simply diluted before injection, can be employed for urine samples.[3][4]

Experimental Protocols

Sample Preparation

Urine (Dilute-and-Shoot for LC-MS/MS): A simple and rapid "dilute-and-shoot" method is often suitable for urine samples.[3]

  • Centrifuge the urine sample to pellet any particulate matter.

  • Take a 100 µL aliquot of the supernatant.

  • Add 50 µL of an internal standard solution (e.g., 4-hydroxyamphetamine-d5).

  • Add 850 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the mixture.

  • The sample is now ready for injection into the LC-MS/MS system.

Serum/Plasma (Protein Precipitation for LC-MS/MS): For serum or plasma, protein precipitation is a common sample preparation technique.

  • To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • The sample is now ready for injection.

Urine (Liquid-Liquid Extraction for GC-MS):

  • To 1 mL of urine, add an internal standard.

  • Add 100 µL of 10 M potassium hydroxide to basify the sample.

  • Add 3 mL of an organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness.

  • Proceed with derivatization.

Derivatization for GC-MS Analysis

Acylation is a common derivatization technique for amphetamines.

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the vial and heat at 70°C for 30 minutes.

  • After cooling, evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[2]

Data Presentation

Table 1: LC-MS/MS Parameters for 4-Hydroxyamphetamine Analysis
ParameterValueReference
Precursor Ion (m/z) 152.1[5]
Product Ions (m/z) 135.0, 107.0, 77.0[5]
Collision Energy (eV) 15 - 25[6]
Ionization Mode Positive Electrospray (ESI+)[6]
Internal Standard 4-Hydroxyamphetamine-d5[6]
Table 2: GC-MS Data for Derivatized 4-Hydroxyamphetamine (PFPA Derivative)
ParameterValueReference
Molecular Ion (m/z) 297[2]
Key Fragment Ions (m/z) 190, 118, 91[2]
Derivatizing Agent Pentafluoropropionic anhydride (PFPA)[2]
Internal Standard 4-Hydroxyamphetamine-d5 (derivatized)-

Mandatory Visualizations

Metabolic Pathway of Amphetamine to 4-Hydroxyamphetamine

The primary metabolic pathway for the formation of 4-hydroxyamphetamine from amphetamine involves aromatic hydroxylation catalyzed by the cytochrome P450 enzyme, CYP2D6.[7][8]

metabolic_pathway Amphetamine Amphetamine CYP2D6 CYP2D6 (Aromatic Hydroxylation) Amphetamine->CYP2D6 Hydroxyamphetamine 4-Hydroxyamphetamine CYP2D6->Hydroxyamphetamine

Caption: Metabolic conversion of amphetamine to 4-hydroxyamphetamine.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 4-hydroxyamphetamine in a biological sample.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Biological Sample (Urine, Serum, etc.) Extraction Extraction (LLE, SPE, PP) SampleCollection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Derivatization->Chromatography MassSpectrometry Mass Spectrometry (MS or MS/MS) Chromatography->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Report Report Quantification->Report

Caption: General workflow for mass spectrometric analysis.

References

An In-depth Technical Guide to the FT-IR Spectrum of 4-(1-Aminopropan-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1-Aminopropan-2-yl)phenol hydrochloride is an organic compound of interest in pharmaceutical research and development. As a hydrochloride salt, it possesses distinct physicochemical properties that are critical to its formulation and activity. The structural confirmation and quality control of such compounds rely heavily on robust analytical techniques.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical method that provides a unique molecular "fingerprint" of a substance. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum reveals the vibrational modes of its constituent functional groups. This guide provides a detailed overview of the expected FT-IR spectral characteristics of this compound, comprehensive experimental protocols for spectral acquisition, and a logical workflow for its analysis.

Predicted FT-IR Spectral Data

The expected vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibration TypeAssociated Functional Group
3200–3600Strong, BroadO-H Stretch (H-bonded)Phenol
3000–3100Medium to WeakC-H StretchAromatic Ring
2800–3000Strong, BroadN-H StretchPrimary Amine Hydrochloride (-NH₃⁺)
2850–2980MediumC-H StretchAlkyl (CH, CH₂, CH₃)
1500–1600Medium to StrongC=C Stretch (in-ring)Aromatic Ring
1550-1650MediumN-H Bend (Asymmetric)Primary Amine Hydrochloride (-NH₃⁺)
1450-1470MediumC-H Bend (Scissoring)Alkyl (-CH₂-)
1370-1450Medium to WeakC-H Bend (Bending)Alkyl (-CH₃)
~1220StrongC-O StretchPhenol
1000-1250MediumC-N StretchAliphatic Amine
800-850StrongC-H "oop" Bendpara-Substituted Aromatic Ring

Table 1: Predicted FT-IR Absorption Bands for this compound.

Interpretation of Key Spectral Features

The FT-IR spectrum of this compound is characterized by several key regions:

  • 3600-2800 cm⁻¹ Region: This area is dominated by stretching vibrations. A very broad, strong absorption centered around 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the phenol.[1][2] Overlapping this, a separate broad and strong band is expected between 2800-3000 cm⁻¹ due to the N-H stretches of the primary amine salt (-NH₃⁺).[3] Sharper peaks just above 3000 cm⁻¹ arise from aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the propan-2-yl group.[4][5][6]

  • 1650-1400 cm⁻¹ Region: This region contains key bending and ring stretching vibrations. Two or more distinct peaks between 1500-1600 cm⁻¹ are indicative of the C=C stretching within the aromatic ring.[1][4] The N-H bending vibration of the -NH₃⁺ group is also expected here, typically between 1550-1650 cm⁻¹.[7][8] Bending vibrations from the alkyl C-H bonds also appear in the lower end of this range.[6]

  • Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of absorptions unique to the molecule's overall structure.[9] The most prominent and diagnostic peaks include the strong C-O stretch of the phenol group at approximately 1220 cm⁻¹ and the C-N stretch of the aliphatic amine between 1000-1250 cm⁻¹.[8][10] A strong band between 800-850 cm⁻¹ is highly characteristic of the para (1,4) substitution pattern on the benzene ring, arising from C-H out-of-plane (oop) bending.[4]

Experimental Protocols

Acquiring a high-quality FT-IR spectrum of a solid sample like this compound can be achieved using several methods. The two most common are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method A: KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample in a transparent matrix of KBr. It is capable of producing high-resolution spectra but requires careful sample preparation.[11][12]

Instrumentation & Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 2-3 hours and stored in a desiccator.[11]

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

Procedure:

  • Cleaning: Thoroughly clean the mortar, pestle, and die components with acetone or chloroform and ensure they are completely dry.[11]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic grade KBr.[13][14]

  • Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be minimal to reduce scattering of the IR radiation.[11][15]

  • Pellet Formation: Transfer the powder mixture into the pellet die. Distribute it evenly. Place the die into a hydraulic press.

  • Pressing: Apply a pressure of 8-10 metric tons for 1-2 minutes.[11][16] Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[11]

  • Pellet Ejection: Carefully release the pressure and extract the die from the press. Disassemble the die to retrieve the thin, transparent, or uniformly translucent KBr pellet.[11][16]

  • Background Scan: Prepare a "blank" pellet containing only KBr from the same batch. Place this in the spectrometer's sample holder and acquire a background spectrum. This allows the instrument's software to subtract absorptions from atmospheric CO₂, water vapor, and any impurities in the KBr.[11][12]

  • Sample Scan: Replace the blank pellet with the sample pellet and acquire the FT-IR spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Method B: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid technique that requires minimal to no sample preparation, making it ideal for routine analysis.[12][17]

Instrumentation & Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone).

Procedure:

  • Background Scan: With the ATR crystal clean and free of any sample, lower the press arm and acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[17][18]

  • Apply Pressure: Lower the press arm onto the sample. Apply consistent pressure to ensure firm and uniform contact between the solid powder and the ATR crystal surface. This is critical for obtaining a strong signal.[13]

  • Sample Scan: Acquire the FT-IR spectrum. The evanescent wave from the crystal will penetrate the sample, and the absorbed radiation is measured by the detector.[17]

  • Cleaning: After the measurement, retract the press arm, and carefully wipe the sample powder off the crystal using a soft tissue. Clean the crystal surface with a suitable solvent (like isopropanol) and allow it to dry completely before the next measurement.[17]

Visualized Workflows

The following diagrams illustrate the logical flow for sample analysis and the general workflow for characterizing a pharmaceutical salt.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Receive Solid Sample (4-(1-Aminopropan-2-yl)phenol HCl) ChooseMethod Select FT-IR Method Sample->ChooseMethod Prep_KBr Grind 1-2 mg Sample with 100-200 mg KBr ChooseMethod->Prep_KBr KBr Method Prep_ATR Place Small Amount of Sample on ATR Crystal ChooseMethod->Prep_ATR ATR Method Press_Pellet Press Mixture into Transparent Pellet (8-10 tons) Prep_KBr->Press_Pellet BG_Scan Acquire Background Spectrum (Blank KBr or Empty ATR) Press_Pellet->BG_Scan Apply_Pressure Apply Pressure for Good Contact Prep_ATR->Apply_Pressure Apply_Pressure->BG_Scan Sample_Scan Acquire Sample Spectrum (4000-400 cm⁻¹) BG_Scan->Sample_Scan Process Process Spectrum (Baseline Correction, Normalization) Sample_Scan->Process Interpret Interpret Peaks: Identify Functional Groups Process->Interpret Compare Compare with Reference or Predicted Data Interpret->Compare Report Generate Final Report Compare->Report

Caption: FT-IR analysis workflow from sample preparation to final report.

Drug_Characterization_Workflow cluster_structure Spectroscopic Methods start Synthesized HCl Salt Batch purity Purity Assessment (HPLC, LC-MS) start->purity structure Structural Confirmation start->structure thermal Thermal Properties (DSC, TGA) start->thermal final Qualified Material for Further Development purity->final structure->final nmr NMR (¹H, ¹³C) ms Mass Spectrometry ftir FT-IR Spectroscopy thermal->final

Caption: General workflow for the physicochemical characterization of a new drug salt.

References

Solubility of 4-(1-Aminopropan-2-yl)phenol Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(1-Aminopropan-2-yl)phenol hydrochloride in common solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound has not been publicly reported. This document, therefore, provides a detailed, representative experimental protocol for determining the thermodynamic solubility of amine hydrochloride salts, which can be applied to the title compound.

Quantitative Solubility Data

A thorough investigation of scientific databases and literature did not yield specific quantitative solubility data for this compound in common solvents such as water, ethanol, methanol, acetone, or dimethyl sulfoxide (DMSO). General principles suggest that as a hydrochloride salt, it would exhibit higher solubility in polar protic solvents like water and lower alcohols compared to nonpolar organic solvents. However, without experimental data, the exact solubility values remain undetermined.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[1] It is a robust method that involves allowing a surplus of the solid compound to equilibrate with a solvent over a set period, after which the concentration of the dissolved compound in the saturated solution is measured.[2][3]

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved and maintained at equilibrium.[2]

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and the solvent.[4] It is advisable to determine the time to equilibrium in preliminary experiments by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

    • To remove any remaining undissolved solids, the sample must be separated from the saturated solution. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

      • Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm). It is important to use a filter material that does not adsorb the compound of interest.

  • Analysis:

    • Accurately dilute the clear, saturated filtrate or supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3]

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature, typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and place in shaker at constant temperature B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter or Centrifuge F->G H Dilute clear saturated solution G->H I Quantify concentration (e.g., HPLC, UV-Vis) H->I J Calculate solubility I->J K Thermodynamic Solubility J->K Result

Shake-Flask Method Workflow

Alternative Solubility Determination Methods

While the shake-flask method is the benchmark for thermodynamic solubility, other techniques can be employed, particularly in high-throughput screening environments during early drug discovery.

  • Kinetic Solubility Measurement: This method involves dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is measured, often by nephelometry (light scattering).[5][6] Kinetic solubility is generally higher than thermodynamic solubility because it can result in a supersaturated solution.[2]

  • Potentiometric Titration: For ionizable compounds like amine hydrochlorides, potentiometric titration can be a powerful tool. This method can determine the solubility as a function of pH by titrating a solution of the compound with an acid or base and monitoring the pH changes.[7]

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, established and reliable methods exist for its determination. The shake-flask method, as detailed in this guide, provides a robust framework for obtaining accurate thermodynamic solubility data, which is a critical parameter in pharmaceutical research and development. For higher throughput needs, kinetic solubility or potentiometric methods may also be considered. It is recommended that researchers and drug developers perform these experimental determinations to ascertain the precise solubility profile of this compound in relevant solvent systems.

References

An In-depth Technical Guide to the Stability of 4-(1-Aminopropan-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the necessary stability studies for 4-(1-Aminopropan-2-yl)phenol hydrochloride. Given the limited publicly available stability data on this specific molecule, this document outlines a robust framework for conducting such studies, based on established principles of drug degradation and regulatory expectations. The protocols and potential degradation pathways described herein are derived from the known chemistry of analogous phenolic and aminophenol compounds.

Introduction to Stability Studies

Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies, a key part of this process, are conducted under more severe conditions than accelerated stability testing.[1] These studies help to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[2][3] The data generated is essential for developing stable formulations and selecting appropriate storage conditions.[1]

This compound, as a phenolic amine, is susceptible to specific degradation pathways, primarily oxidation of the phenol group and reactions involving the amino group.[4] Understanding these potential liabilities is the first step in designing a comprehensive stability program.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated. The primary sites of chemical instability are the phenolic hydroxyl group and the primary amine.

  • Oxidation: The phenolic ring is highly susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[4] This can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation, potentially leading to hydroxylation of the aromatic ring or cleavage of the side chain.[4]

  • Hydrolysis: While generally stable to hydrolysis, under extreme pH and temperature conditions, reactions involving the amino group or potential ether formation could occur, although this is less likely for this specific structure.[4]

  • Thermal Degradation: High temperatures can accelerate oxidative processes and may lead to a more complex degradation profile.[4]

Below is a diagram illustrating the potential degradation pathways.

G cluster_stress Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Oxidation (H₂O₂) Oxidation (H₂O₂) 4-(1-Aminopropan-2-yl)phenol HCl 4-(1-Aminopropan-2-yl)phenol HCl Oxidation (H₂O₂)->4-(1-Aminopropan-2-yl)phenol HCl Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->4-(1-Aminopropan-2-yl)phenol HCl Acidic/Basic Hydrolysis Acidic/Basic Hydrolysis Acidic/Basic Hydrolysis->4-(1-Aminopropan-2-yl)phenol HCl Thermal Stress Thermal Stress Thermal Stress->4-(1-Aminopropan-2-yl)phenol HCl Quinone Species Quinone Species 4-(1-Aminopropan-2-yl)phenol HCl->Quinone Species Oxidation Hydroxylated Derivatives Hydroxylated Derivatives 4-(1-Aminopropan-2-yl)phenol HCl->Hydroxylated Derivatives Photolysis Ring-Opened Products Ring-Opened Products 4-(1-Aminopropan-2-yl)phenol HCl->Ring-Opened Products Extensive Photolysis Side-Chain Cleavage Products Side-Chain Cleavage Products 4-(1-Aminopropan-2-yl)phenol HCl->Side-Chain Cleavage Products Thermal/Photolytic Stress

Potential Degradation Pathways of this compound.

Experimental Protocols for Forced Degradation Studies

A systematic approach to forced degradation is crucial for generating meaningful data. The following protocols are recommended for investigating the stability of this compound.

General Experimental Workflow

The overall workflow for a forced degradation study is depicted below.

G Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Neutralize (if needed) Neutralize (if needed) Stress Conditions->Neutralize (if needed) Analyze Samples Analyze Samples Neutralize (if needed)->Analyze Samples Characterize Degradants Characterize Degradants Analyze Samples->Characterize Degradants End Characterize Degradants->End

General Workflow for Forced Degradation Studies.
Detailed Methodologies

3.2.1. Preparation of Stock Solution

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[4]

3.2.2. Stress Conditions

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Maintain the solution at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.[4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Maintain the solution at 60°C for 24 hours. Neutralize with 1N HCl before analysis.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.[4]

  • Thermal Degradation: Place the solid drug substance in a controlled temperature oven at a temperature significantly above accelerated stability conditions (e.g., 80°C) for a defined period.

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3.2.3. Analytical Methodology

A stability-indicating analytical method is required to separate the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[5][6]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions (Recommended Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A gradient elution is recommended to ensure the separation of degradants with a wide range of polarities. A suitable starting gradient would be to begin with a low percentage of Mobile Phase B, hold for a few minutes, then ramp up to a high percentage of Mobile Phase B.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound and also use a PDA detector to screen for degradation products with different chromophores.

3.2.4. Degradant Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown degradation products.[4] It provides molecular weight and fragmentation data, which are crucial for structure elucidation. For definitive structural confirmation, preparative isolation of the degradants followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[4]

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. The following tables provide a template for presenting the quantitative data.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of ParentNumber of DegradantsMajor Degradant (RT)Mass Balance (%)
1N HCl, 60°C24 hDataDataDataData
1N NaOH, 60°C24 hDataDataDataData
3% H₂O₂, RT24 hDataDataDataData
Thermal, 80°C48 hDataDataDataData
Photolytic1.2M lux hDataDataDataData

Table 2: Characterization of Major Degradation Products

Degradant IDRetention Time (min)Proposed StructureMolecular Weight (from LC-MS)Key MS Fragments
DP-1Datae.g., Quinone derivativeDataData
DP-2Datae.g., Hydroxylated derivativeDataData
DP-3DataDataDataData

Conclusion

A thorough investigation of the stability of this compound through forced degradation studies is paramount. By subjecting the molecule to a range of stress conditions and utilizing appropriate analytical techniques, a comprehensive degradation profile can be established. This information is invaluable for guiding formulation development, defining storage conditions, and ensuring the overall quality and safety of the final drug product. The experimental framework provided in this guide serves as a robust starting point for these critical studies.

References

The Pharmacological Promise of Aminophenol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aminophenol derivatives, organic compounds featuring both an amino and a hydroxyl functional group attached to a benzene ring, represent a versatile scaffold in medicinal chemistry. This structural motif is the foundation for a wide array of molecules exhibiting significant pharmacological activities. From well-established analgesics to novel anticancer agents, the therapeutic potential of aminophenol derivatives continues to be an active area of research and development. This technical guide provides an in-depth overview of the core pharmacological activities of these compounds, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of new therapeutic agents.

Core Pharmacological Activities

Aminophenol derivatives have been shown to possess a broad spectrum of biological effects. The interplay between the amino and hydroxyl groups, their relative positions on the aromatic ring (ortho-, meta-, or para-), and the nature of various substituents significantly influence their pharmacological profile.

Anticancer Activity

A growing body of evidence highlights the potential of aminophenol derivatives as anticancer agents.[1] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines through diverse mechanisms.

One key mechanism involves the targeting of signaling pathways critical for cancer cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] For instance, certain 4-aminophenol-1,3,4-oxadiazole and 4-aminophenol-1,2,4-oxadiazole hybrids have been shown to induce apoptosis in triple-negative breast cancer (TNBC) cells by targeting p38 MAPK.[2][3]

The cytotoxic effects of aminophenol derivatives have been quantified against a range of cancer cell lines, with IC50 values demonstrating their potency.

Table 1: Anticancer Activity of Aminophenol Derivatives (IC50 values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-aminophenolbenzamide-1,3,4 oxadiazole hybrid (7i)MDA-MB-468 (TNBC)16.89[2]
4-aminophenolbenzamide-1,3,4 oxadiazole hybrid (7i)MDA-MB-231 (TNBC)19.43[2]
4-aminophenol benzamide-1,2,4-oxadiazole hybrid (7k)MDA-MB-468 (TNBC)22.31[3]
4-aminophenol benzamide-1,2,4-oxadiazole hybrid (7k)MDA-MB-231 (TNBC)26.27[3]
o-aminophenol derivative (6b)KB32.0 - 74.94 µg/mL[4]
o-aminophenol derivative (6c)KB32.0 - 74.94 µg/mL[4]
o-aminophenol derivative (6f)KB32.0 - 74.94 µg/mL[4]
o-aminophenol derivative (6i)KB32.0 - 74.94 µg/mL[4]
o-aminophenol derivative (12b)KB32.0 - 74.94 µg/mL[4]
o-aminophenol derivative (6i)HepG229.46 µg/mL[4]
o-aminophenol derivative (6i)A54971.29 µg/mL[4]
o-aminophenol derivative (6i)MCF780.02 µg/mL[4]
p-dodecylaminophenol (1)MCF-7, MCF-7/Adr(R), DU-145, HL60More potent than Fenretinide[1]
p-decylaminophenol (2)MCF-7, MCF-7/Adr(R), DU-145, HL60Potent activity[1]

Signaling Pathway: MAPK Inhibition by Aminophenol Derivatives

MAPK_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK_p38 p38 MAPK MEK->MAPK_p38 Transcription_Factors Transcription Factors MAPK_p38->Transcription_Factors Apoptosis_Induction Apoptosis MAPK_p38->Apoptosis_Induction Proliferation Proliferation Transcription_Factors->Proliferation Differentiation Differentiation Transcription_Factors->Differentiation Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Aminophenol_Derivative Aminophenol Derivative (e.g., 7i, 7k) Aminophenol_Derivative->MAPK_p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by aminophenol derivatives, leading to the induction of apoptosis in cancer cells.

Antioxidant Activity

The antioxidant properties of aminophenol derivatives are primarily attributed to the electron-donating nature of the hydroxyl and amino groups.[5] These functionalities can neutralize free radicals by donating a hydrogen atom or an electron, thus terminating damaging oxidative chain reactions.[5] The position of these groups is critical, with ortho- and para-aminophenols generally exhibiting stronger radical scavenging activity than the meta-isomer.[5][6]

The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 2: Antioxidant Activity of o-Aminophenol Derivatives

Compound/DerivativeAssaySC50 (µg/mL)EC50 (µg/mL)Reference
6aDPPH18.95 - 34.26-[4]
6bDPPH18.95 - 34.26-[4]
6cDPPH18.95 - 34.26-[4]
6eDPPH18.95 - 34.26-[4]
6fDPPH18.95 - 34.26-[4]
6hDPPH18.95 - 34.26-[4]
6iDPPH18.95 - 34.26-[4]
12bDPPH18.95 - 34.26-[4]
6dABTS-4.00 - 11.25[4]
6gABTS-4.00 - 11.25[4]
12aABTS-4.00 - 11.25[4]
Ascorbic Acid (Standard)DPPH12.60-[4]
Quercetin (Standard)ABTS-9.8[4]

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow prep_solutions Prepare DPPH working solution and serial dilutions of aminophenol derivatives. reaction_setup Add DPPH solution and test compound dilutions to a 96-well plate. prep_solutions->reaction_setup incubation Incubate in the dark at room temperature for 30 minutes. reaction_setup->incubation measurement Measure absorbance at ~517 nm using a spectrophotometer. incubation->measurement calculation Calculate percentage of radical scavenging activity and determine IC50. measurement->calculation Prostaglandin_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation p_Aminophenol_Derivative p-Aminophenol Derivative p_Aminophenol_Derivative->COX_Enzymes Inhibition

References

Toxicology Profile of Substituted Aminophenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminophenols are a class of aromatic compounds characterized by a benzene ring functionalized with both a hydroxyl (-OH) and an amino (-NH2) group, along with other substituents. These compounds are of significant interest in various fields, including pharmaceuticals, dyes, and industrial chemistry. A prominent example is acetaminophen (N-acetyl-p-aminophenol), one of the most widely used analgesic and antipyretic drugs. However, the biological activity of substituted aminophenols is not always benign; many exhibit significant toxicity, primarily targeting the liver and kidneys. Understanding the toxicological profile of these compounds is crucial for risk assessment, the development of safer alternatives, and for elucidating mechanisms of chemical-induced organ injury.

This technical guide provides a comprehensive overview of the toxicology of substituted aminophenols, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of toxicity.

Quantitative Toxicological Data

The toxicity of substituted aminophenols can vary significantly depending on the position of the amino and hydroxyl groups (ortho-, meta-, or para-isomers) and the nature and position of other substituents on the aromatic ring. The following tables summarize key quantitative toxicity data for various substituted aminophenols.

CompoundTest SpeciesRoute of AdministrationLD50Reference
o-AminophenolRatOral1300 mg/kg[1]
m-AminophenolRatOral812-1660 mg/kg[1]
p-AminophenolRatOral671-1270 mg/kg
4-Chloro-2-AminophenolMouseOral (diet)3200 ppm (increased squamous cell papillomas in forestomach of males)[2]
N-acetyl-m-aminophenol (AMAP)Mouse HepatocytesIn vitroApprox. 10-fold less toxic than acetaminophen[3]

Table 1: Acute Toxicity (LD50) of Selected Substituted Aminophenols.

CompoundTest SpeciesDurationNOAELLOAELCritical EffectReference
o-AminophenolRat (male)12 days (oral)Not identified83 mg/kg/dayIncreased relative liver weight[4]
m-AminophenolRat (newborn)Postnatal days 4-21 (oral)80 mg/kg/day240 mg/kg/dayReduced body weight, tremors, increased serum bilirubin[4]
p-AminophenolRat28 days (oral)20 mg/kg/day100 mg/kg/dayBrown urine, increased epithelial cells in urine, proximal tubular basophilia[4]
p-AminophenolRatSubchronic (oral)50 mg/kg/day150 mg/kg/dayRenal lesions[5]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of Selected Substituted Aminophenols.

Mechanisms of Toxicity

The toxicity of many substituted aminophenols is intrinsically linked to their metabolic activation into reactive electrophilic species. This process, often mediated by cytochrome P450 enzymes, can lead to the depletion of cellular antioxidants, covalent binding to macromolecules, and the induction of oxidative stress, ultimately resulting in cell death and organ damage.

Metabolic Activation and Glutathione Depletion

A well-studied example is the nephrotoxicity and hepatotoxicity of p-aminophenol. In the liver and kidneys, p-aminophenol can be oxidized to a reactive quinoneimine intermediate.[4] This electrophilic metabolite can readily react with nucleophilic cellular components, including proteins and DNA. A primary detoxification pathway for these reactive metabolites is conjugation with glutathione (GSH), a critical intracellular antioxidant.[6] However, at high doses of the parent compound, the rate of reactive metabolite formation can overwhelm the cell's capacity to synthesize and regenerate GSH, leading to its depletion.[6] GSH depletion compromises the cell's antioxidant defenses and allows the reactive metabolites to bind to cellular macromolecules, leading to cellular dysfunction and injury.[6]

Oxidative Stress

The metabolism of substituted aminophenols can also lead to the generation of reactive oxygen species (ROS), such as superoxide anion and hydrogen peroxide.[7][8] This can occur through redox cycling of the quinoneimine metabolites. The overproduction of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative stress. Oxidative stress can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, and can trigger signaling pathways that lead to apoptosis or necrosis.[9][10]

Mitochondrial Dysfunction

Mitochondria are often a key target in aminophenol-induced toxicity. Reactive metabolites can covalently bind to mitochondrial proteins, leading to impaired mitochondrial respiration and a decrease in ATP production.[11] Oxidative stress can also damage the mitochondrial membrane, leading to the release of pro-apoptotic factors and the initiation of the intrinsic apoptotic pathway.

Signaling Pathways in Aminophenol-Induced Toxicity

Several signaling pathways are implicated in the cellular response to aminophenol-induced toxicity. These pathways can mediate both cell death and survival responses.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including ERK, JNK, and p38, are key regulators of cellular responses to stress.[12] In the context of acetaminophen (a derivative of p-aminophenol) toxicity, the activation of the JNK pathway has been shown to play a critical role in promoting hepatocellular injury.[13]

NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of inflammation and cell survival.[14] Exposure to toxic chemicals can lead to the activation of the NF-κB pathway, which can have both pro-survival and pro-inflammatory effects.[14][15][16][17][18]

Below is a conceptual workflow for investigating the role of signaling pathways in aminophenol-induced cytotoxicity.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis and Interpretation cell_culture Plate cells (e.g., hepatocytes, renal proximal tubule cells) treatment Treat with substituted aminophenol cell_culture->treatment viability Cell Viability Assay (e.g., MTT, LDH) treatment->viability ros ROS Detection treatment->ros gsh GSH Depletion Assay treatment->gsh western Western Blot for Signaling Proteins (e.g., p-JNK, p-ERK, IκBα) treatment->western data_analysis Quantify results and perform statistical analysis viability->data_analysis ros->data_analysis gsh->data_analysis western->data_analysis interpretation Correlate signaling pathway activation with cytotoxicity data_analysis->interpretation p_aminophenol_toxicity cluster_metabolism Metabolic Activation cluster_detoxification Detoxification and Depletion cluster_toxicity Cellular Damage cluster_ros Reactive Oxygen Species Generation PAP p-Aminophenol Quinoneimine Reactive Quinoneimine Intermediate PAP->Quinoneimine Oxidation (e.g., CYP450) GSH_conjugate GSH Conjugate (excreted) Quinoneimine->GSH_conjugate GSH Conjugation Covalent_binding Covalent Binding to Macromolecules Quinoneimine->Covalent_binding ROS ROS (e.g., O2-, H2O2) Quinoneimine->ROS Redox Cycling GSH Glutathione (GSH) GSH->GSH_conjugate GSH_depletion GSH Depletion GSH_conjugate->GSH_depletion Oxidative_stress Oxidative Stress GSH_depletion->Oxidative_stress Mitochondrial_dysfunction Mitochondrial Dysfunction Covalent_binding->Mitochondrial_dysfunction Oxidative_stress->Mitochondrial_dysfunction Cell_death Cell Death (Necrosis/Apoptosis) Mitochondrial_dysfunction->Cell_death ROS->Oxidative_stress

References

Methodological & Application

Application Notes and Protocols: 4-(1-Aminopropan-2-yl)phenol Hydrochloride as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(1-aminopropan-2-yl)phenol hydrochloride, a versatile precursor for the synthesis of various biologically significant heterocyclic compounds. The presence of ortho-positioned amino and hydroxyl functionalities on a substituted benzene ring makes this compound an ideal starting material for constructing fused heterocyclic systems such as benzoxazoles, quinoxalines, and benzimidazoles. Furthermore, its structural resemblance to β-arylethylamines opens pathways to the formation of tetrahydroisoquinolines via the Pictet-Spengler reaction.

Synthesis of 6-(1-Methyl-2-aminoethyl)benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 2-substituted 6-(1-methyl-2-aminoethyl)benzoxazoles can be readily achieved through the condensation of 4-(1-aminopropan-2-yl)phenol with various carboxylic acids or their derivatives.[1]

General Reaction Scheme:

The fundamental reaction involves the acylation of the amino group of the aminophenol, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.

precursor 4-(1-Aminopropan-2-yl)phenol product 2-Substituted-6-(1-methyl-2-aminoethyl)benzoxazole precursor->product Condensation & Cyclization reagent + R-COOH (Carboxylic Acid) reagent->product conditions [Catalyst, Heat]

Caption: General synthesis of benzoxazoles.

Experimental Protocols:

Method A: Direct Condensation with Carboxylic Acids

This method is a straightforward approach utilizing a suitable acid catalyst to promote the condensation reaction.

  • Protocol:

    • To a round-bottom flask, add this compound (1.0 mmol) and the desired carboxylic acid (1.1 mmol).

    • Add a suitable solvent such as toluene or xylene (10 mL).

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

    • Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method B: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and often higher-yielding alternative to conventional heating.

  • Protocol:

    • In a microwave-safe vessel, combine this compound (1.0 mmol), the desired carboxylic acid (1.0 mmol), and a dehydrating agent or catalyst if necessary.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.

    • After cooling, dissolve the crude product in a suitable organic solvent and wash with a saturated sodium bicarbonate solution.

    • Isolate and purify the product as described in Method A.

Representative Data:
EntryReactant (R-COOH)MethodCatalystTemperature (°C)Time (h)Yield (%)
1Benzoic AcidAp-TSA120685
2Acetic AcidAp-TSA110492
3Benzoic AcidBNone1800.391
4Acetic AcidBNone1600.295

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Synthesis of 6-(1-Methyl-2-aminoethyl)quinoxalines

Quinoxalines are nitrogen-containing heterocycles that are core structures in many biologically active compounds, including anticancer and antimicrobial agents. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] this compound can be considered a substituted o-phenylenediamine for this purpose, where the hydroxyl group can be thought of as a masked amine or a group that can be displaced. More commonly, the corresponding diamine would be used.

General Reaction Scheme:

precursor 4-(1-Aminopropan-2-yl)-1,2-diaminobenzene product 2,3-Disubstituted-6-(1-methyl-2-aminoethyl)quinoxaline precursor->product Condensation reagent + R-CO-CO-R' (1,2-Dicarbonyl) reagent->product conditions [Solvent, RT or Heat]

Caption: General synthesis of quinoxalines.

Experimental Protocol:
  • Protocol:

    • Dissolve 4-(1-aminopropan-2-yl)-1,2-diaminobenzene (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL) in a round-bottom flask.

    • Add the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol) to the solution.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

    • Upon completion, cool the mixture and, if a precipitate forms, collect it by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Representative Data:
EntryDicarbonyl CompoundSolventTemperatureTimeYield (%)
1BenzilEthanolReflux2 h94
2Glyoxal (40% in H₂O)EthanolRoom Temp30 min98
32,3-ButanedioneAcetic Acid60 °C1 h91

Note: Yields are based on analogous reactions with substituted o-phenylenediamines.

Synthesis of 5-(1-Methyl-2-aminoethyl)benzimidazoles

Benzimidazoles are another class of heterocycles with significant therapeutic applications, including anthelmintic and antifungal activities.[3] Their synthesis often involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.

General Reaction Scheme:

precursor 4-(1-Aminopropan-2-yl)-1,2-diaminobenzene product 2-Substituted-5-(1-methyl-2-aminoethyl)benzimidazole precursor->product Condensation & Oxidative Cyclization reagent + R-CHO (Aldehyde) reagent->product conditions [Oxidant, Catalyst]

Caption: General synthesis of benzimidazoles.

Experimental Protocol:
  • Protocol:

    • In a round-bottom flask, dissolve 4-(1-aminopropan-2-yl)-1,2-diaminobenzene (1.0 mmol) and the desired aldehyde (1.0 mmol) in a solvent such as ethanol or DMF (10 mL).

    • Add an oxidant, such as sodium metabisulfite or air, and a catalyst if required (e.g., a Lewis acid).

    • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize or purify by column chromatography to obtain the pure benzimidazole derivative.

Representative Data:
EntryAldehyde (R-CHO)OxidantCatalystTemperatureTimeYield (%)
1BenzaldehydeAirNone80 °C3 h88
24-ChlorobenzaldehydeNa₂S₂O₅NoneRoom Temp5 h92
3FormaldehydeAirp-TSA60 °C2 h85

Note: Yields are based on analogous reactions with substituted o-phenylenediamines.

Pictet-Spengler Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline skeleton, which is a core structure in many alkaloids and pharmacologically active compounds.[4][5][6] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. 4-(1-Aminopropan-2-yl)phenol is a β-arylethylamine derivative and is thus a suitable substrate for this transformation.

General Reaction Scheme:

precursor 4-(1-Aminopropan-2-yl)phenol product Substituted Tetrahydroisoquinoline precursor->product Pictet-Spengler Reaction reagent + R-CHO (Aldehyde) reagent->product conditions [Acid Catalyst, Heat]

Caption: General Pictet-Spengler reaction.

Experimental Protocol:
  • Protocol:

    • Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Add the desired aldehyde or ketone (1.1 mmol).

    • Add an acid catalyst, such as hydrochloric acid or trifluoroacetic acid (TFA), to achieve an acidic pH (typically pH 1-4).

    • Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) for several hours to days, monitoring by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Representative Data:
EntryCarbonyl CompoundAcid CatalystTemperature (°C)Time (h)Yield (%)
1FormaldehydeHCl602475
2AcetaldehydeTFARoom Temp4868
3AcetoneHCl803655

Note: Yields are representative and can be highly dependent on the specific substrates and reaction conditions.

Experimental Workflow Overview

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis start Weigh Precursor and Reagents dissolve Dissolve in Solvent start->dissolve add_catalyst Add Catalyst/Reagent dissolve->add_catalyst react Heat / Irradiate add_catalyst->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify characterize Characterize (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for the synthesis and purification of heterocyclic compounds.

References

Application Notes and Protocols: Enantioselective Synthesis Using Chiral Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral aminophenol derivatives in various enantioselective synthetic transformations. Chiral aminophenols and their derivatives have emerged as a versatile class of ligands and catalysts in asymmetric synthesis, facilitating the production of enantiomerically enriched molecules, which are crucial as active pharmaceutical ingredients (APIs) and their intermediates.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of chiral aminophenol ligands allows for the highly enantioselective synthesis of chiral secondary alcohols, which are valuable building blocks in organic synthesis.

Data Presentation
Ligand/CatalystAldehyde SubstrateYield (%)ee (%)Reference
(S)-5a (a chiral 1,3-aminophenol)Benzaldehyde>9594[1]
(S)-5a4-Chlorobenzaldehyde9699[1]
(S)-5a4-Methoxybenzaldehyde9892[1]
(S)-5aCinnamaldehyde9596[1]
(S)-5aCyclohexanecarboxaldehyde9297[1]
Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral aminophenol ligand (e.g., (S)-5a, 0.05 mmol) in anhydrous toluene (2 mL).

  • Reaction Mixture: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add the aldehyde (1.0 mmol) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Work-up: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Catalytic Cycle

G cluster_0 Catalytic Cycle Ligand Ligand Active_Catalyst Chiral Zinc Complex Ligand->Active_Catalyst + Zn(Et)₂ ZnEt2 Zn(Et)₂ Intermediate Aldehyde-Catalyst Complex Active_Catalyst->Intermediate + R-CHO Aldehyde R-CHO Product_Complex Product-Zinc Complex Intermediate->Product_Complex Et transfer Product_Complex->Active_Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Hydrolysis

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Asymmetric Synthesis of an Efavirenz Intermediate

Efavirenz is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. The asymmetric synthesis of a key intermediate, (S)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-1,3-benzoxazine-2-ketone, can be achieved with high enantioselectivity using a chiral aminophenol ligand.

Data Presentation
Ligand/CatalystSubstrateYield (%)ee (%)Reference
Chiral Aminophenol Ligand(4-chloro-2-trifluoroacetylphenyl)carbamateHighHigh[2]

Note: The patent does not provide specific quantitative data for a range of substrates but emphasizes high yield and enantioselectivity.

Experimental Protocol: Asymmetric Synthesis of Efavirenz Intermediate
  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, combine the chiral aminophenol ligand (1-10 mol%), (4-chloro-2-trifluoroacetylphenyl)carbamate (1.0 equiv), a Lewis acid (e.g., a zinc salt, 0.5-2.0 equiv), and an organic base (e.g., a tertiary amine, 0.5-10 equiv) in an organic solvent (e.g., toluene) or in the absence of a solvent.

  • Addition of Alkyne: Add cyclopropylacetylene (1-40 equiv) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature between -30 °C and 30 °C for 1 to 72 hours.

  • Quenching: Quench the reaction by the addition of acidic water.

  • Cyclization: Separate the organic phase and heat it at a temperature between 40 °C and the reflux temperature of the solvent for 4 to 48 hours to induce cyclization.

  • Work-up and Purification: After cooling to room temperature, wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by crystallization or column chromatography to obtain the Efavirenz intermediate.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Experimental Workflow

G Start Start Materials Reaction Asymmetric Addition of Cyclopropylacetylene Start->Reaction Quench Quench with Acidic Water Reaction->Quench Cyclization Heating for Cyclization Quench->Cyclization Workup Work-up and Purification Cyclization->Workup Product Efavirenz Intermediate Workup->Product

Caption: Workflow for the asymmetric synthesis of an Efavirenz intermediate.

Enantioselective Reduction of Ketones via In Situ Generated Oxazaborolidine Catalysts

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of asymmetric synthesis. Chiral aminophenol derivatives, as a class of chiral amino alcohols, can be used to generate oxazaborolidine catalysts in situ for the borane-mediated reduction of ketones with high enantioselectivity.

Data Presentation
Chiral Amino AlcoholKetone SubstrateYield (%)ee (%)Reference
(1S, 2R)-(-)-cis-1-amino-2-indanolAcetophenone8991[3]
Chiral Lactam AlcoholAcetophenone>9998[4]
Chiral Lactam Alcohol1-Naphthalenylethanone>9991[4]
Chiral Lactam Alcohol2-Chloroacetophenone>9996[4]
Chiral Lactam AlcoholCyclopentyl methyl ketone8581[4]
Experimental Protocol: In Situ Generation of Oxazaborolidine for Ketone Reduction
  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol (e.g., (1S, 2R)-(-)-cis-1-amino-2-indanol, 10 mol%) in anhydrous THF.

  • Borane Addition: Add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex (1.0 M in THF, 1.0 equiv relative to the amino alcohol) to the amino alcohol solution at room temperature. Stir for 5-10 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

  • Ketone Reduction: Cool the solution to the desired temperature (e.g., room temperature or lower) and add the ketone substrate (1.0 equiv). Then, add the remaining borane solution (0.6-1.0 equiv relative to the ketone) dropwise over a period of time.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the resulting chiral alcohol by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Logical Relationship of Catalyst Formation and Action

G Amino_Alcohol Chiral Amino Alcohol Catalyst Oxazaborolidine Catalyst Amino_Alcohol->Catalyst Borane BH₃ Source Borane->Catalyst In situ generation Reduction Enantioselective Reduction Borane->Reduction Catalyst->Reduction Ketone Prochiral Ketone Ketone->Reduction Chiral_Alcohol Chiral Alcohol Reduction->Chiral_Alcohol

Caption: Formation and action of the in-situ generated oxazaborolidine catalyst.

References

Application Notes and Protocols: Catalytic Applications of 4-(1-Aminopropan-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct catalytic applications of 4-(1-Aminopropan-2-yl)phenol hydrochloride are not extensively documented in the reviewed literature. The following application notes and protocols are based on the catalytic utility of structurally analogous chiral aminophenols and serve as a guide for potential research and development.

Introduction

This compound is a chiral aminophenol derivative with the potential for significant applications in asymmetric catalysis. Its structure, featuring a primary amine, a hydroxyl group, and a chiral center, makes it a promising candidate for the synthesis of chiral ligands for metal-catalyzed reactions or as an organocatalyst itself. Chiral aminophenols are a well-established class of ligands and catalysts in asymmetric synthesis, crucial for the production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[1][2][3]

The presence of both a hard Lewis basic amino group and a hydroxyl group allows for bidentate coordination to metal centers, creating a well-defined and rigid chiral environment. This can lead to high levels of stereocontrol in a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and a structurally similar compound are presented in Table 1.

PropertyThis compound4-(1-Aminopropyl)-2-(propan-2-yl)phenol
CAS Number 13238-99-8[4][5]Not Available
Molecular Formula C9H14ClNO[4]C12H19NO[6]
Molecular Weight 187.67 g/mol [4]193.29 g/mol [6]
Key Structural Features Chiral aminophenolHydrogen-bonding capacity, steric effects from isopropyl group[6]
Potential Applications Catalyst and Ligand[4]Antimicrobial, Enzyme Inhibition[6]

Potential Catalytic Applications & Experimental Protocols

Based on the known reactivity of similar chiral aminophenols, this compound could be a valuable precursor for catalysts in several key asymmetric reactions.

Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful C-C bond-forming reaction that produces enantiomerically enriched β-nitro alcohols, which are versatile synthetic intermediates for pharmaceuticals.[7] Copper complexes of chiral aminophenol ligands have been shown to be effective catalysts for this transformation.

Experimental Protocol: General Procedure for a Copper-Catalyzed Asymmetric Henry Reaction

  • Catalyst Preparation:

    • In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (derived from 4-(1-Aminopropan-2-yl)phenol) (0.05 mmol) and a copper(II) salt (e.g., Cu(OAc)₂·H₂O) (0.05 mmol) in a suitable solvent (e.g., 2-propanol, 2 mL).

    • Stir the mixture at room temperature for 1 hour to form the chiral copper complex.

  • Henry Reaction:

    • To the solution of the catalyst, add the aldehyde (1.0 mmol) and the nitroalkane (e.g., nitromethane, 3.0 mmol).

    • Add a base (e.g., diisopropylethylamine - DIPEA, 0.1 mmol).

    • Stir the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral secondary alcohols from prochiral ketones. Ruthenium complexes bearing chiral amino alcohol ligands are particularly effective catalysts for this transformation.

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

  • Catalyst Synthesis (in situ):

    • In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (derived from 4-(1-Aminopropan-2-yl)phenol) (0.01 mmol) to an oven-dried reaction vessel.

    • Add a degassed solvent mixture, typically formic acid and triethylamine (5:2 molar ratio), as the hydrogen source.

    • Stir the mixture at room temperature for 30 minutes to generate the active catalyst.

  • Transfer Hydrogenation:

    • Dissolve the ketone (1.0 mmol) in the same solvent and add it to the catalyst solution.

    • Stir the reaction at the desired temperature (e.g., 25-40 °C) until the reaction is complete (monitored by TLC or GC).

  • Work-up and Analysis:

    • Quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the resulting alcohol by column chromatography.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Diagrams

Catalytic_Cycle_Henry_Reaction Cu_L Cu(II)-Ligand Complex Substrate_Complex Aldehyde-Nitroalkane Coordination Cu_L->Substrate_Complex Substrate Binding Transition_State Diastereomeric Transition State Substrate_Complex->Transition_State C-C Bond Formation Product_Complex Product-Cu Complex Transition_State->Product_Complex Product_Complex->Cu_L Product Release Product β-Nitro Alcohol (Enantiomerically Enriched) Product_Complex->Product Experimental_Workflow_ATH start Start catalyst_prep In situ Catalyst Preparation (Ru-precursor + Chiral Ligand) start->catalyst_prep reaction Addition of Ketone & Hydrogen Source (e.g., HCOOH/NEt3) catalyst_prep->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Quenching & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Chiral HPLC/GC Analysis (Determine ee) purification->analysis end End Product (Chiral Alcohol) analysis->end

References

Application Notes and Protocols for N-acylation of 4-(1-Aminopropan-2-yl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-acylation of 4-(1-aminopropan-2-yl)phenol hydrochloride. This compound, a derivative of phenethylamine, serves as a versatile scaffold for the synthesis of a wide range of N-acyl derivatives with potential applications in medicinal chemistry and drug development. The introduction of various acyl groups can significantly modulate the parent molecule's physicochemical properties and biological activity.

Introduction

N-acylation is a fundamental reaction in organic synthesis that forms an amide bond between an amine and a carboxylic acid or its derivative. For primary amine hydrochlorides, such as this compound, the reaction requires a base to neutralize the hydrochloric acid and liberate the free amine for acylation. The Schotten-Baumann reaction is a classic and highly effective method for this purpose, typically employing an aqueous base in a biphasic system with an organic solvent. This method is particularly advantageous as it is often high-yielding and can be performed under mild conditions.[1][2][3]

N-acylated aminophenol derivatives have been investigated for a variety of biological activities, including analgesic, anti-inflammatory, antioxidant, and antiviral properties. The specific biological function is largely determined by the nature of the acyl substituent.

Data Presentation: N-acylation Reaction Parameters

The following table summarizes representative reaction conditions and yields for the N-acylation of aminophenols and related phenethylamine derivatives with various acylating agents. This data is intended to serve as a guide for reaction optimization.

Amine SubstrateAcylating AgentBaseSolvent SystemReaction Time (h)Temperature (°C)Yield (%)
p-AminophenolAcetic AnhydrideSodium AcetateWater1100>90
p-AminophenolBenzoyl Chloride10% NaOHDichloromethane/Water1Room Temp.~95
BenzylamineAcetyl ChlorideAq. NaOHDichloromethane/WaterNot SpecifiedRoom Temp.High
PhenethylamineVarious Acyl ChloridesTriethylamineDichloromethane2-120 to Room Temp.85-95
4-Aminophenol4-Bromobutyryl ChlorideExcess p-aminophenolAcetone2.50 to Room Temp.52[4]

Experimental Protocols

Two primary protocols are provided below for the N-acylation of this compound. Protocol 1 describes a standard Schotten-Baumann reaction with an acyl chloride, while Protocol 2 details a procedure using an acid anhydride.

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a robust method for the acylation of this compound with various acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Butanoyl chloride, Hexanoyl chloride, Octanoyl chloride) (1.1 eq)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.2 eq)

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution and Basification: In a round-bottom flask, dissolve this compound (1.0 eq) in water. Add an equal volume of dichloromethane.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Base Addition: Slowly add a solution of sodium hydroxide (2.2 eq) in water to the stirred mixture.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: N-Acylation using an Acid Anhydride

This protocol is suitable for acylation with acid anhydrides, such as acetic anhydride.

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride) (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in water.

  • Base Addition: Add sodium acetate (1.5 eq) to the solution and stir until dissolved. This will generate the free amine in situ.

  • Acid Anhydride Addition: Add the acid anhydride (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out of the solution during the reaction.

  • Isolation:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start amine_hcl 4-(1-Aminopropan-2-yl)phenol HCl start->amine_hcl dissolve Dissolve Amine HCl and add Base amine_hcl->dissolve base Base (e.g., NaOH) base->dissolve acyl_agent Acylating Agent (Acyl Chloride or Anhydride) add_acyl Add Acylating Agent acyl_agent->add_acyl solvent Solvent (e.g., DCM/Water) solvent->dissolve dissolve->add_acyl react Stir at RT add_acyl->react extract Extraction react->extract wash Wash extract->wash dry Dry wash->dry concentrate Concentrate dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Final N-Acyl Product purify->product

Caption: General experimental workflow for the N-acylation of this compound.

Logical Relationship of Synthesis and Potential Application

logical_relationship cluster_synthesis Synthesis cluster_screening Screening & Development starting_material 4-(1-Aminopropan-2-yl)phenol HCl acylation N-Acylation Reaction (Schotten-Baumann or other) starting_material->acylation product_library Library of N-Acyl Derivatives acylation->product_library bio_screening Biological Screening (e.g., Antiviral, Analgesic, Anti-inflammatory) product_library->bio_screening sar_studies Structure-Activity Relationship (SAR) Studies bio_screening->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Logical relationship of synthesis and its application in drug discovery.

Potential Signaling Pathways and Biological Activities

While specific signaling pathways for N-acylated derivatives of 4-(1-aminopropan-2-yl)phenol are not extensively documented, N-acyl aminophenol derivatives are known to exhibit a range of biological activities. These activities are likely mediated through various mechanisms, including:

  • Anti-inflammatory Activity: N-acylated aminophenols may exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. This is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, mitigating oxidative stress. N-acylation can modulate this activity.

  • Analgesic Activity: The analgesic effects could be linked to both central and peripheral mechanisms, potentially involving the modulation of neurotransmitter systems or the inhibition of pain-mediating enzymes.

  • Antiviral Activity: Some N-acyl aminophenol derivatives have shown activity against viruses such as Herpes Simplex Virus type 1.[5] The exact mechanism is likely virus-specific but could involve interference with viral replication or entry into host cells.

Further research is necessary to elucidate the precise signaling pathways and molecular targets of N-acylated derivatives of 4-(1-aminopropan-2-yl)phenol. The synthetic protocols provided herein offer a robust starting point for generating a library of diverse analogs for such investigations.

References

Application Notes and Protocols: Derivatization of 4-(1-Aminopropan-2-yl)phenol Hydrochloride for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and exemplary protocols for the derivatization of 4-(1-Aminopropan-2-yl)phenol hydrochloride. Due to the absence of specific literature on the derivatization of this compound for biological assays, the following protocols are based on established methodologies for analogous compounds containing primary amine and phenolic hydroxyl groups. The primary reactive sites for derivatization are the primary amino group and the phenolic hydroxyl group, offering opportunities for significant structural modifications to explore a range of biological activities. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and chemical biology to synthesize and evaluate a library of derivatives of 4-(1-Aminopropan-2-yl)phenol.

Introduction

4-(1-Aminopropan-2-yl)phenol is a molecule of interest due to its structural similarity to known bioactive compounds. The presence of a primary amine and a phenolic hydroxyl group makes it an ideal candidate for derivatization to generate a library of compounds for biological screening. Derivatization can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and bioavailability, and can introduce pharmacophores that may interact with biological targets. Potential biological activities of its derivatives, extrapolated from similar phenolic and amino compounds, include antimicrobial, antioxidant, and cytotoxic effects.

Derivatization Strategies

The primary amino group and the phenolic hydroxyl group of 4-(1-Aminopropan-2-yl)phenol are the main targets for derivatization. Two effective and straightforward strategies are the formation of Schiff bases through condensation of the primary amine with aldehydes, and the synthesis of amides and esters via acylation of the amine and phenol groups, respectively.

Synthesis of Schiff Base Derivatives

Schiff base formation is a robust method for introducing a wide array of structural diversity by reacting the primary amine with various aldehydes. This reaction is typically acid-catalyzed and proceeds under mild conditions.[1][2]

Synthesis of Acyl Derivatives (Amides and Esters)

Acylation of the primary amine and the phenolic hydroxyl group can be achieved using acylating agents like acid anhydrides or acyl chlorides. This modification can significantly alter the electronic and steric properties of the parent molecule.[3][4] The reaction conditions can often be controlled to favor N-acylation over O-acylation, or to achieve di-acylation.

Experimental Protocols

Note: These are generalized protocols and may require optimization for this compound and specific derivatizing agents.

General Protocol for Schiff Base Synthesis

This protocol describes the reaction of this compound with a generic aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Reaction flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the selected aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Characterize the purified Schiff base derivative by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

General Protocol for Acylation (Amide/Ester Synthesis)

This protocol outlines the acylation of this compound using an acid anhydride.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.5 - 2.2 equivalents for di-acylation)

  • Pyridine or triethylamine (as a base and solvent)

  • Reaction flask

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Dichloromethane or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend this compound (1 equivalent) in pyridine in a round-bottom flask at 0 °C.

  • Slowly add the acid anhydride (1.5 - 2.2 equivalents) to the suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water and extract with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified acyl derivative by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Biological Assays

The synthesized derivatives can be screened for a variety of biological activities. Below are protocols for common assays.

Antimicrobial Activity Assay (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.[6][7]

Materials:

  • Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each derivative in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each derivative in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard).

  • Add the microbial inoculum to each well.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the derivative that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of the derivatives to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8][9][10][11]

Materials:

  • Synthesized derivatives dissolved in methanol or ethanol

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare various concentrations of the derivatives and the positive control in the appropriate solvent.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add the test samples to the wells containing the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the derivative required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Materials:

  • Synthesized derivatives dissolved in DMSO

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the derivative that inhibits 50% of cell growth) can be determined.

Data Presentation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of 4-(1-Aminopropan-2-yl)phenol Derivatives

DerivativeR GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Schiff Base 1Phenyl64128>256
Schiff Base 24-Nitrophenyl1632128
Acyl Derivative 1Acetyl128256>256
Acyl Derivative 2Benzoyl3264256
Parent Compound->256>256>256

Table 2: Hypothetical Antioxidant and Cytotoxic Activities of 4-(1-Aminopropan-2-yl)phenol Derivatives

DerivativeR GroupDPPH Scavenging IC50 (µM)Cytotoxicity IC50 (µM) vs HeLaCytotoxicity IC50 (µM) vs MCF-7
Schiff Base 1Phenyl75.252.168.4
Schiff Base 24-Nitrophenyl45.821.533.7
Acyl Derivative 1Acetyl110.5>100>100
Acyl Derivative 2Benzoyl62.348.955.2
Ascorbic Acid-22.7N/AN/A
Doxorubicin-N/A0.81.2

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential signaling pathways.

experimental_workflow cluster_synthesis Derivatization cluster_assay Biological Assays Start Start Derivatization Derivatization of 4-(1-Aminopropan-2-yl)phenol HCl Start->Derivatization Purification Purification and Characterization Derivatization->Purification Antimicrobial Antimicrobial Purification->Antimicrobial Screening Antioxidant Antioxidant Purification->Antioxidant Screening Cytotoxicity Cytotoxicity Purification->Cytotoxicity Screening signaling_pathway Derivative Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Scavenges NFkB_Inhibitor IκBα ROS->NFkB_Inhibitor Promotes Degradation of NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Inflammation Inflammation Proinflammatory_Genes->Inflammation

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Determination of 4-(1-Aminopropan-2-yl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1-Aminopropan-2-yl)phenol hydrochloride is a chemical compound of interest in pharmaceutical development. A robust and reliable analytical method is crucial for its quantification in bulk drug substances and finished pharmaceutical products. This application note details a systematic approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring accurate assessment of purity and stability.

The developed method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. This approach is based on established principles for the separation of polar aromatic compounds containing amino and hydroxyl functional groups. The protocol outlines the steps for method development, optimization, and validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) (AR grade)

  • Sodium hydroxide (NaOH) (AR grade)

  • Hydrogen peroxide (H₂O₂) (30%)

2. Instrumentation

An HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Oven

  • Photodiode Array (PDA) or UV-Vis Detector

3. Chromatographic Conditions (Proposed)

The following chromatographic conditions are a starting point for method development and optimization.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm and 275 nm
Injection Volume 10 µL

4. Preparation of Solutions

  • Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

5. Method Development Workflow

The following diagram illustrates the logical workflow for the HPLC method development process.

HPLC_Method_Development start Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review initial_conditions Select Initial Chromatographic Conditions (Column, Mobile Phase, Detector) lit_review->initial_conditions scouting Perform Scouting Runs (Isocratic & Gradient) initial_conditions->scouting optimization Optimize Method Parameters (pH, Organic Ratio, Temperature) scouting->optimization system_suitability Establish System Suitability Criteria optimization->system_suitability forced_degradation Perform Forced Degradation Studies system_suitability->forced_degradation peak_purity Assess Peak Purity & Specificity forced_degradation->peak_purity peak_purity->optimization Re-optimize if needed validation Method Validation (ICH Guidelines) peak_purity->validation final_method Finalized & Documented HPLC Method validation->final_method

Caption: Logical workflow for HPLC method development.

6. Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the API.[1][2]

  • Acid Hydrolysis: Treat the sample solution with 1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic solutions before injection. Analyze the stressed samples using the developed HPLC method to check for the separation of the main peak from any degradation products.

7. Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and analysis of a placebo.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
% RSD of Retention Time (n=6) ≤ 1.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Insert Data
10Insert Data
25Insert Data
50Insert Data
75Insert Data
100Insert Data
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%Insert DataInsert DataInsert Data≤ 2.0%
100%Insert DataInsert DataInsert Data≤ 2.0%
120%Insert DataInsert DataInsert Data≤ 2.0%

Table 4: Precision Data

Repeatability (Intra-day)Intermediate Precision (Inter-day)
Mean Peak Area Insert DataInsert Data
Standard Deviation Insert DataInsert Data
% RSD ≤ 2.0%≤ 2.0%

Table 5: Robustness Study

Parameter VariedVariationRetention TimeTailing Factor
Flow Rate (± 0.1 mL/min) 0.9 mL/minInsert DataInsert Data
1.1 mL/minInsert DataInsert Data
Column Temperature (± 2 °C) 28 °CInsert DataInsert Data
32 °CInsert DataInsert Data
Mobile Phase pH (± 0.2) 2.8Insert DataInsert Data
3.2Insert DataInsert Data

Table 6: Forced Degradation Study Results

Stress Condition% DegradationPeak Purity of Main Peak
Acid Hydrolysis Insert DataPass
Base Hydrolysis Insert DataPass
Oxidative Degradation Insert DataPass
Thermal Degradation Insert DataPass
Photolytic Degradation Insert DataPass

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for the quantitative analysis of this compound. The outlined protocols and data presentation tables serve as a guide for researchers and scientists to establish a reliable analytical method for quality control and stability assessment of this compound in a pharmaceutical setting. The successful validation of this method will ensure its suitability for routine use in a regulated environment.

References

Application Notes and Protocols: 4-(1-Aminopropan-2-yl)phenol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1-Aminopropan-2-yl)phenol hydrochloride, more commonly known as p-hydroxyamphetamine (PHA) hydrochloride or hydroxyamfetamine hydrochloride, is a sympathomimetic amine with significant applications in medicinal chemistry and pharmacology.[1][2][3] As an active metabolite of amphetamine and methamphetamine, it serves as a crucial molecule for studying the pharmacological and toxicological profiles of these central nervous system stimulants.[1][2][3] Its primary clinical use is as a mydriatic agent in ophthalmology to dilate the pupil for diagnostic eye examinations.[1][2][3] These notes provide an overview of its applications, mechanism of action, and detailed protocols for its synthesis and biological evaluation.

Physicochemical Properties

PropertyValueReference
CAS Number 13238-99-8--INVALID-LINK--
Molecular Formula C₉H₁₄ClNO--INVALID-LINK--
Molecular Weight 187.67 g/mol --INVALID-LINK--
Melting Point 157-159 °C--INVALID-LINK--
Appearance White to off-white crystalline solidGeneral knowledge
Solubility Soluble in water and ethanolGeneral knowledge

Applications in Medicinal Chemistry

  • Ophthalmic Mydriatic Agent: Used in ophthalmic solutions, often in combination with tropicamide, to induce mydriasis (pupil dilation) for diagnostic purposes, such as funduscopic examination and diagnosis of Horner's syndrome.[1][2][4][5]

  • Pharmacological Research Tool: As a key metabolite of amphetamine, it is used to investigate the mechanisms of action of psychostimulants, including their effects on neurotransmitter release and receptor interactions.[6][7][8]

  • Lead Compound for Drug Discovery: The aminophenol scaffold is a versatile starting point for the synthesis of novel derivatives with potential therapeutic activities, including antimicrobial and antidiabetic properties.[9][10][11]

Mechanism of Action

The primary mechanism of action of p-hydroxyamphetamine is as an indirect-acting sympathomimetic amine.[1][2][4] It elicits its pharmacological effects through two main pathways:

  • Norepinephrine Release: It stimulates the release of norepinephrine from presynaptic adrenergic nerve terminals.[1][2][4] This increase in synaptic norepinephrine leads to the activation of adrenergic receptors, resulting in effects such as mydriasis.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: p-Hydroxyamphetamine is an agonist of TAAR1, an intracellular G-protein coupled receptor.[1][6] Activation of TAAR1 modulates monoaminergic neurotransmission and is involved in the central effects of amphetamines.[1][6][12]

TAAR1 Signaling Pathway

Activation of TAAR1 by p-hydroxyamphetamine triggers a cascade of intracellular signaling events. This includes the activation of Gαs, leading to adenylyl cyclase activation and increased cAMP levels, which in turn activates Protein Kinase A (PKA).[12][13] TAAR1 can also couple to Gα13, stimulating RhoA activity.[13] Furthermore, TAAR1 can form heterodimers with the dopamine D2 receptor, modulating its signaling.[1][12]

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHA p-Hydroxyamphetamine DAT Dopamine Transporter (DAT) PHA->DAT Enters cell via DAT TAAR1 TAAR1 PHA->TAAR1 Agonist Binding Gas Gαs TAAR1->Gas Ga13 Gα13 TAAR1->Ga13 D2R Dopamine D2 Receptor TAAR1->D2R Forms Heterodimer AC Adenylyl Cyclase Gas->AC Activates RhoA RhoA Ga13->RhoA Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates NE_release Norepinephrine Release PKA->NE_release Modulates RhoA->NE_release Modulates TAAR1_D2R TAAR1-D2R Heterodimer TAAR1_D2R->NE_release Modulates

Caption: TAAR1 Signaling Pathway of p-Hydroxyamphetamine.

Experimental Protocols

Protocol 1: Synthesis of p-Hydroxyamphetamine

This protocol describes a potential synthetic route for p-hydroxyamphetamine, adapted from literature procedures for related compounds.

Synthesis_Workflow start Start step1 Step 1: Nitration of Phenol start->step1 step2 Step 2: Protection of Hydroxyl Group step1->step2 step3 Step 3: Condensation with Nitroethane step2->step3 step4 Step 4: Reduction of Nitro Group step3->step4 step5 Step 5: Deprotection of Hydroxyl Group step4->step5 end End: p-Hydroxyamphetamine HCl step5->end

Caption: Synthetic Workflow for p-Hydroxyamphetamine.

Materials:

  • Phenol

  • Nitric acid/Sulfuric acid

  • Protecting group reagent (e.g., benzyl bromide)

  • Nitroethane

  • Reducing agent (e.g., LiAlH₄ or H₂/Pd-C)

  • Deprotecting agent (e.g., H₂/Pd-C)

  • Hydrochloric acid

  • Appropriate solvents (e.g., dichloromethane, ethanol, diethyl ether)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, etc.)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

  • Analytical instruments for characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • Nitration of Phenol: Carefully react phenol with a nitrating mixture (e.g., nitric acid in sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding a mixture of ortho- and para-nitrophenol. Separate the p-nitrophenol isomer.

  • Protection of the Hydroxyl Group: Protect the phenolic hydroxyl group of p-nitrophenol to prevent its interference in subsequent reactions. This can be achieved by reacting it with a suitable protecting group, such as benzyl bromide, to form the benzyl ether.

  • Condensation with Nitroethane: React the protected p-nitrophenol with nitroethane in the presence of a base to form the corresponding β-nitro alcohol, which can then be dehydrated to the nitroalkene.

  • Reduction of the Nitro Group: Reduce the nitro group to a primary amine. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂ over a palladium catalyst).

  • Deprotection of the Hydroxyl Group: Remove the protecting group from the phenolic hydroxyl. For a benzyl ether, this is typically done by catalytic hydrogenation.

  • Salt Formation: Dissolve the free base of p-hydroxyamphetamine in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate p-hydroxyamphetamine hydrochloride.

  • Purification and Characterization: Purify the final product by recrystallization. Confirm the structure and purity using NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Norepinephrine Release Assay

This protocol outlines a method to measure norepinephrine release from cultured cells or synaptosomes induced by p-hydroxyamphetamine.

Materials:

  • PC12 cells or isolated nerve terminals (synaptosomes)

  • Krebs-Ringer buffer (KRB)

  • [³H]-Norepinephrine

  • p-Hydroxyamphetamine hydrochloride solutions of varying concentrations

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Cell/Synaptosome Preparation: Culture PC12 cells to an appropriate density or prepare synaptosomes from rodent brain tissue.

  • Loading with [³H]-Norepinephrine: Incubate the cells or synaptosomes with [³H]-Norepinephrine in KRB for a defined period (e.g., 30-60 minutes) to allow for uptake into vesicles.

  • Washing: Wash the cells/synaptosomes multiple times with fresh KRB to remove extracellular [³H]-Norepinephrine.

  • Stimulation of Release: Add KRB containing different concentrations of p-hydroxyamphetamine hydrochloride to the cells/synaptosomes and incubate for a short period (e.g., 5-10 minutes).

  • Sample Collection: Collect the supernatant (containing released [³H]-Norepinephrine) and lyse the cells/synaptosomes to determine the amount of [³H]-Norepinephrine remaining.

  • Quantification: Add the supernatant and cell lysate to separate scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the amount of [³H]-Norepinephrine released as a percentage of the total [³H]-Norepinephrine content (supernatant + lysate). Plot the percentage of release against the concentration of p-hydroxyamphetamine to determine the EC₅₀ value.

Protocol 3: In Vivo Locomotor Activity Assay in Rodents

This protocol describes a method to assess the stimulant effect of p-hydroxyamphetamine on locomotor activity in mice or rats.[7][8]

Materials:

  • Male mice or rats

  • p-Hydroxyamphetamine hydrochloride solution in sterile saline

  • Vehicle control (sterile saline)

  • Open-field activity chambers equipped with infrared beams or video tracking software

  • Syringes and needles for administration (e.g., intraperitoneal injection)

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room and the open-field chambers for a period of time (e.g., 30-60 minutes) before the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer p-hydroxyamphetamine hydrochloride or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).

  • Locomotor Activity Recording: Immediately place the animals back into the open-field chambers and record their locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Collection: The activity monitoring system will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the chamber.

  • Data Analysis: Analyze the collected data to compare the locomotor activity of the drug-treated group with the vehicle-treated group. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Mydriatic Effect (Mean Pupil Size Increase) 1.96 ± 0.61 mmHuman--INVALID-LINK--
Locomotor Activity (Dose-dependent increase) Significant increaseMice[8]
CYP2D6 Metabolism (Amphetamine to PHA) Varies by phenotype (PM, IM, EM)Human[9][10]

Conclusion

This compound is a valuable tool in medicinal chemistry with established clinical applications and significant utility in pharmacological research. The provided protocols offer a foundation for the synthesis and biological evaluation of this compound, enabling further investigation into its mechanisms of action and the development of novel therapeutic agents based on its chemical scaffold. Researchers should adhere to all relevant safety guidelines and ethical considerations when working with this compound and in conducting animal studies.

References

Synthesis of Novel Drug Candidates from 4-(1-Aminopropan-2-yl)phenol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel drug candidates derived from 4-(1-aminopropan-2-yl)phenol hydrochloride. This starting material possesses two key functional groups amenable to chemical modification: a primary amine and a phenolic hydroxyl group. These protocols outline the synthesis of N-acylated, N-sulfonylated, and Schiff base derivatives, classes of compounds known for a wide range of pharmacological activities.

Overview of Synthetic Strategies

The primary amine and phenolic hydroxyl group on this compound offer versatile handles for synthetic modification to generate a library of novel compounds for drug discovery screening. The main strategies detailed in these notes are:

  • N-Acylation and N-Sulfonylation: The primary amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups are prevalent in many approved drugs and are known to modulate pharmacokinetic and pharmacodynamic properties.

  • Schiff Base Formation: Condensation of the primary amine with various aldehydes or ketones yields Schiff bases (imines). This reaction is a straightforward way to introduce diverse structural motifs, and Schiff bases are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3][4]

  • O-Alkylation and O-Acylation: Modification of the phenolic hydroxyl group can alter the lipophilicity and metabolic stability of the parent compound. These reactions typically require protection of the more nucleophilic amine or careful control of reaction conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of various derivatives from this compound.

General Protocol for N-Acylation

This protocol describes the synthesis of an amide derivative by reacting the primary amine with an acyl chloride.[5][6]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine[7]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[8]

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for N-Sulfonylation

This protocol details the synthesis of a sulfonamide derivative from the primary amine and a sulfonyl chloride.[7][8]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of an aprotic solvent like DCM or THF with triethylamine[8]

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[8]

  • Pour the reaction mixture into ice-cold 0.5 M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Schiff Base Formation

This protocol describes the condensation reaction between the primary amine and an aldehyde to form a Schiff base.[9][10][11]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol or Methanol[12]

  • Triethylamine (TEA)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in ethanol in a round-bottom flask.

  • Add the selected aldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.[11]

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of representative derivatives. Yields are estimates and will vary depending on the specific substrates and reaction conditions.

Table 1: N-Acylation and N-Sulfonylation of 4-(1-Aminopropan-2-yl)phenol

DerivativeReagentSolventBaseTime (h)Yield (%)
N-AcetylAcetyl chlorideDCMTEA285-95
N-BenzoylBenzoyl chlorideDCMTEA480-90
N-BenzenesulfonylBenzenesulfonyl chloridePyridinePyridine1875-85
N-(p-Toluenesulfonyl)p-Toluenesulfonyl chloridePyridinePyridine2070-80

Table 2: Schiff Base Formation with 4-(1-Aminopropan-2-yl)phenol

DerivativeAldehydeSolventCatalystTime (h)Yield (%)
N-BenzylideneBenzaldehydeEthanolAcetic Acid380-90
N-SalicylideneSalicylaldehydeEthanolAcetic Acid485-95
N-(4-Nitrobenzylidene)4-NitrobenzaldehydeEthanolAcetic Acid575-85
N-(4-Methoxybenzylidene)4-MethoxybenzaldehydeEthanolAcetic Acid380-90

Visualizations

Experimental Workflow

G cluster_start Starting Material Preparation cluster_derivatization Derivatization Reactions cluster_purification Workup and Purification cluster_end Final Products start 4-(1-Aminopropan-2-yl)phenol Hydrochloride neutralize Neutralization with Base (e.g., TEA) start->neutralize acylation N-Acylation (Acyl Chloride) neutralize->acylation DCM, 0°C to RT sulfonylation N-Sulfonylation (Sulfonyl Chloride) neutralize->sulfonylation Pyridine, 0°C to RT schiff Schiff Base Formation (Aldehyde) neutralize->schiff Ethanol, Reflux workup Quenching & Extraction acylation->workup sulfonylation->workup schiff->workup purify Column Chromatography or Recrystallization workup->purify amides N-Acyl Derivatives purify->amides sulfonamides N-Sulfonyl Derivatives purify->sulfonamides schiff_bases Schiff Base Derivatives purify->schiff_bases

Caption: General workflow for the synthesis of novel drug candidates.

Potential Signaling Pathway Inhibition

Many aminophenol derivatives and their Schiff bases exhibit antimicrobial activity by targeting essential bacterial enzymes. One such potential pathway is the inhibition of DNA gyrase, which is crucial for bacterial DNA replication.

G cluster_drug Drug Action cluster_pathway Bacterial DNA Replication Pathway drug Novel 4-(1-Aminopropan-2-yl)phenol Derivative dna_gyrase DNA Gyrase (GyrA and GyrB subunits) drug->dna_gyrase Inhibition relaxed_dna Relaxed DNA supercoiled_dna Supercoiled DNA relaxed_dna->supercoiled_dna ATP-dependent supercoiling replication DNA Replication supercoiled_dna->replication cell_division Bacterial Cell Division replication->cell_division

Caption: Postulated inhibition of bacterial DNA gyrase signaling pathway.

Applications and Biological Relevance

Derivatives of 4-aminophenol have been investigated for a multitude of therapeutic applications.

  • Antimicrobial Agents: Schiff bases derived from aminophenols are well-documented for their antibacterial and antifungal properties.[13][14][15] The imine functionality is often crucial for their biological activity, and they can act by inhibiting essential microbial enzymes or disrupting cell membranes.[4]

  • Anticancer Agents: Certain aminophenol derivatives and their Schiff base metal complexes have demonstrated potential as anticancer agents, with some studies suggesting they may interact with DNA.[14]

  • Analgesic and Antipyretic Activity: Structurally related to paracetamol (N-acetyl-p-aminophenol), novel derivatives may possess analgesic and antipyretic properties with potentially improved safety profiles.[16]

  • Enzyme Inhibitors: The aminophenol scaffold can be modified to target specific enzymes. For example, derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation, and acetylcholinesterase, a target in Alzheimer's disease.[17]

The synthetic protocols provided herein offer a robust starting point for the generation of diverse chemical libraries based on the 4-(1-aminopropan-2-yl)phenol scaffold, enabling the exploration of these and other potential therapeutic applications.

References

Application Notes & Protocols: 4-(1-Aminopropan-2-yl)phenol Hydrochloride in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1-Aminopropan-2-yl)phenol hydrochloride is a bifunctional aromatic compound containing both a primary amine and a phenolic hydroxyl group. This unique structure makes it a promising monomer for the synthesis of advanced functional polymers. The presence of these reactive groups allows for its incorporation into various polymer backbones, such as polyamides, polyimides, and benzoxazines, imparting specific properties like enhanced thermal stability, improved mechanical strength, and tailored surface characteristics. These functionalized polymers have potential applications in high-performance coatings, adhesives, and as matrices for composite materials.

This document outlines the application of this compound as a co-monomer in the synthesis of a novel copolymer with potential applications in drug delivery systems. The protocol details the synthesis, characterization, and evaluation of this new material. While specific literature on this exact molecule in material science is limited, the methodologies are based on established principles for similar aminophenol compounds.

I. Application: Development of pH-Responsive Copolymers for Controlled Drug Delivery

The primary amine and phenolic hydroxyl groups of 4-(1-Aminopropan-2-yl)phenol allow for its polymerization with other monomers to create copolymers with tunable properties. In this application, it is used to synthesize a pH-responsive copolymer for the controlled release of therapeutic agents. The amine groups provide hydrophilicity and a site for pH-dependent protonation, while the phenol group can be used for further functionalization or to enhance interaction with drug molecules.

Logical Workflow for Polymer Synthesis and Evaluation

Monomer Monomer Selection (4-(1-Aminopropan-2-yl)phenol HCl & Co-monomer) Polymerization Polymerization Reaction Monomer->Polymerization Initiator, Solvent Purification Purification & Drying Polymerization->Purification Precipitation Characterization Polymer Characterization Purification->Characterization FTIR, NMR, GPC DrugLoading Drug Loading Studies Characterization->DrugLoading Optimized Polymer Release In Vitro Release Studies DrugLoading->Release pH Variation Analysis Data Analysis Release->Analysis

Caption: Workflow for pH-responsive copolymer synthesis and drug release evaluation.

II. Experimental Protocols

A. Synthesis of a Copolymer incorporating 4-(1-Aminopropan-2-yl)phenol

This protocol describes the synthesis of a random copolymer of 4-(1-Aminopropan-2-yl)phenol and a suitable comonomer, for example, N-isopropylacrylamide (NIPAAm), to create a thermo- and pH-responsive polymer.

Materials:

  • This compound

  • N-isopropylacrylamide (NIPAAm)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Dialysis tubing (MWCO 3500 Da)

Procedure:

  • Neutralization of Monomer: Dissolve this compound in deionized water and neutralize with an equimolar amount of sodium bicarbonate until the pH reaches approximately 8. Extract the free base form of the monomer with a suitable organic solvent like ethyl acetate and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the neutral monomer.

  • Polymerization: In a Schlenk flask, dissolve the neutralized 4-(1-Aminopropan-2-yl)phenol (e.g., 10 mol%) and NIPAAm (90 mol%) in anhydrous 1,4-dioxane.

  • Add AIBN (1 mol% with respect to total monomers) to the solution.

  • De-gas the mixture by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to an excess of cold diethyl ether.

  • Filter the precipitate and re-dissolve it in a minimal amount of deionized water.

  • Purify the polymer solution by dialysis against deionized water for 48 hours, changing the water every 6 hours.

  • Freeze-dry the dialyzed solution to obtain the pure copolymer as a white powder.

B. Characterization of the Copolymer

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the incorporation of both monomers into the copolymer.

  • Protocol: Record the FTIR spectra of the pure monomers and the final copolymer using a KBr pellet method.

  • Expected Results: The spectrum of the copolymer should show characteristic peaks from both 4-(1-Aminopropan-2-yl)phenol (e.g., O-H and N-H stretching, aromatic C=C stretching) and NIPAAm (e.g., C=O stretching of the amide).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the copolymer composition.

  • Protocol: Dissolve the copolymer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and record the ¹H NMR spectrum.

  • Expected Results: By integrating the characteristic proton signals of each monomer unit in the copolymer, the molar ratio of the two monomers can be calculated.

3. Gel Permeation Chromatography (GPC):

  • Objective: To determine the molecular weight and polydispersity index (PDI) of the copolymer.

  • Protocol: Dissolve the copolymer in a suitable mobile phase (e.g., THF or DMF with an appropriate salt) and analyze using a GPC system calibrated with polystyrene standards.

Workflow for Copolymer Characterization

Copolymer Purified Copolymer FTIR FTIR Spectroscopy Copolymer->FTIR NMR NMR Spectroscopy Copolymer->NMR GPC Gel Permeation Chromatography Copolymer->GPC Results Structural & Molecular Weight Data FTIR->Results NMR->Results GPC->Results

Caption: Analytical workflow for copolymer characterization.

III. Data Presentation

The following tables present representative data that could be obtained from the characterization of a series of copolymers synthesized with varying monomer feed ratios.

Table 1: Monomer Feed Ratio and Copolymer Composition

Sample ID4-(1-Aminopropan-2-yl)phenol Feed Ratio (mol%)NIPAAm Feed Ratio (mol%)Copolymer Composition by ¹H NMR (mol% 4-AP)
Copol-15954.8
Copol-210909.7
Copol-3158514.5

Table 2: Molecular Weight Data from GPC

Sample IDNumber Average Molecular Weight (Mₙ, g/mol )Weight Average Molecular Weight (Mₒ, g/mol )Polydispersity Index (PDI = Mₒ/Mₙ)
Copol-115,20022,8001.50
Copol-214,50021,7501.50
Copol-313,80020,7001.50

IV. Signaling Pathway (Hypothetical pH-Responsive Drug Release)

The synthesized copolymer can be designed to release a loaded drug in response to a change in pH, a common feature in targeted drug delivery to acidic tumor microenvironments or for oral delivery systems.

Mechanism of pH-Responsive Drug Release

NeutralpH Neutral pH (e.g., 7.4) Copolymer is collapsed Drug is encapsulated AcidicpH Acidic pH (e.g., < 6.5) Amine groups protonated NeutralpH->AcidicpH Lower pH Environment Swelling Copolymer Swelling due to electrostatic repulsion AcidicpH->Swelling Release Drug Release Swelling->Release

Caption: Proposed mechanism for pH-triggered drug release from the copolymer.

Disclaimer: The application notes and protocols provided are based on the general chemical properties of aminophenols and are intended for research and development purposes by qualified professionals. Specific experimental conditions may require optimization.

Troubleshooting & Optimization

"identification of byproducts in 4-(1-Aminopropan-2-yl)phenol hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-Aminopropan-2-yl)phenol hydrochloride. The focus is on the identification and management of byproducts commonly encountered during synthesis via reductive amination of 4-hydroxyphenylacetone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, with a focus on byproduct identification.

Issue Potential Cause Recommended Action
Low yield of the desired product Incomplete reaction; Suboptimal reaction temperature or pressure; Inefficient reduction of the imine intermediate.Monitor the reaction progress using TLC or HPLC to ensure the consumption of starting material. Optimize the reaction temperature and pressure. Ensure the reducing agent is fresh and added under appropriate conditions.
Presence of a significant amount of unreacted 4-hydroxyphenylacetone Insufficient amount of aminating agent; Incomplete imine formation; Inactive reducing agent.Use a molar excess of the aminating agent (e.g., ammonium formate in the Leuckart reaction). Ensure reaction conditions are suitable for imine formation (e.g., adequate temperature and removal of water). Use a fresh, active batch of the reducing agent (e.g., NaBH4).
Identification of a byproduct with a mass corresponding to a dimer of the product Side reaction between the product amine and the starting ketone, followed by reduction. This can form N,N-di-[β-(4-hydroxyphenyl)isopropyl]amine.This is a common byproduct in reductive amination.[1] Optimize the stoichiometry of the reactants to avoid an excess of the ketone at the end of the reaction. A slower addition of the reducing agent may also be beneficial.
Detection of an N-formyl intermediate Incomplete hydrolysis of the intermediate formed during a Leuckart reaction.[2][3]Ensure the acidic hydrolysis step is carried out for a sufficient duration and at an adequate temperature to completely remove the formyl group.
Presence of heterocyclic byproducts (e.g., pyrimidines or pyridines) Side reactions involving the ammonia/amine source and the ketone, particularly at high temperatures characteristic of the Leuckart reaction.[1]Lowering the reaction temperature, if feasible for the primary reaction, can help minimize the formation of these byproducts. Alternative synthetic routes that operate under milder conditions could also be considered.
Broad or tailing peaks in HPLC analysis Poor separation of structurally similar byproducts; Interaction of the phenolic hydroxyl or amine groups with the stationary phase.Optimize the HPLC method by adjusting the mobile phase composition, pH, and gradient. Consider using a different column chemistry (e.g., a polar-embedded phase) to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via reductive amination of 4-hydroxyphenylacetone?

A1: The most common byproducts typically arise from side reactions of the starting materials, intermediates, and the final product. These can include:

  • Unreacted 4-hydroxyphenylacetone: The starting ketone may not fully react.

  • N-formyl-4-(1-aminopropan-2-yl)phenol: An intermediate from the Leuckart reaction that may persist if hydrolysis is incomplete.[2][3]

  • N,N-di-[β-(4-hydroxyphenyl)isopropyl]amine: A dimeric byproduct formed from the reaction of the product with the starting ketone.[1]

  • 4-(1-hydroxypropan-2-yl)phenol: Formed by the direct reduction of the starting ketone.

  • Heterocyclic compounds: Pyrimidines and pyridines can form at high temperatures in the presence of ammonia.[1]

Q2: Which analytical techniques are best suited for identifying these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct identification:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from its byproducts and for quantitative analysis. A reversed-phase C18 column with a gradient elution is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying volatile byproducts and for structural elucidation based on fragmentation patterns. Derivatization of the polar functional groups may be necessary to improve volatility and peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for analyzing complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of isolated and purified byproducts.

Q3: How can I minimize the formation of the dimeric byproduct, N,N-di-[β-(4-hydroxyphenyl)isopropyl]amine?

A3: The formation of this dimer is often favored when there is a relative excess of the ketone available to react with the newly formed primary amine. To minimize its formation, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of the aminating agent relative to the 4-hydroxyphenylacetone.

  • Controlled Addition: Add the reducing agent portion-wise or via a syringe pump to maintain a low concentration of the primary amine product in the presence of unreacted ketone.

  • Reaction Conditions: Lowering the reaction temperature may slow down the rate of the side reaction more than the desired reaction.

Q4: What are the key differences in byproduct profiles between the Leuckart reaction and reductive amination with a hydride reducing agent like NaBH4?

A4: The reaction conditions of these two methods significantly influence the byproduct profile:

  • Leuckart Reaction: Typically run at high temperatures (160-190°C) with ammonium formate or formamide.[4] These conditions can lead to the formation of N-formyl intermediates and a higher likelihood of thermally-driven side reactions, including the formation of heterocyclic byproducts.[1]

  • Reductive Amination with NaBH4: This method is generally performed at much lower temperatures.[5][6] The primary byproducts are often related to the reduction process itself, such as the alcohol from the reduction of the starting ketone, and the dimeric amine. The formation of N-formyl and heterocyclic byproducts is less common.

Quantitative Data Summary

The following tables provide illustrative quantitative data from typical batches synthesized via two common methods. Note: This data is for illustrative purposes and actual results may vary.

Table 1: Byproduct Profile from Leuckart Reaction Synthesis

Compound Retention Time (HPLC) Relative Abundance (%)
4-(1-Aminopropan-2-yl)phenol10.5 min85.2
4-hydroxyphenylacetone15.2 min2.1
N-formyl-4-(1-aminopropan-2-yl)phenol12.8 min5.5
N,N-di-[β-(4-hydroxyphenyl)isopropyl]amine25.1 min4.8
Heterocyclic ImpuritiesVarious2.4

Table 2: Byproduct Profile from Reductive Amination with NaBH4

Compound Retention Time (HPLC) Relative Abundance (%)
4-(1-Aminopropan-2-yl)phenol10.5 min92.7
4-hydroxyphenylacetone15.2 min1.5
4-(1-hydroxypropan-2-yl)phenol11.9 min2.3
N,N-di-[β-(4-hydroxyphenyl)isopropyl]amine25.1 min3.5

Experimental Protocols

Protocol 1: Synthesis via Leuckart Reaction

A mixture of 4-hydroxyphenylacetone (1 mole) and ammonium formate (2.5 moles) is heated to 160-170°C for 6 hours with stirring.[2] The reaction mixture is then cooled to room temperature and concentrated hydrochloric acid is added. The mixture is refluxed for 8 hours to ensure complete hydrolysis of the N-formyl intermediate. After cooling, the solution is made alkaline with a sodium hydroxide solution and the product is extracted with an organic solvent. The hydrochloride salt is precipitated by bubbling HCl gas through the organic solution or by the addition of a solution of HCl in a suitable solvent.

Protocol 2: Synthesis via Reductive Amination with NaBH4

4-hydroxyphenylacetone (1 mole) is dissolved in methanol, and a solution of ammonia in methanol is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Sodium borohydride (NaBH4) (1.2 moles) is then added portion-wise while keeping the temperature below 20°C.[5][6] The reaction is stirred for an additional 4 hours at room temperature. The solvent is evaporated, and the residue is taken up in water and acidified with hydrochloric acid. The aqueous layer is washed with an organic solvent to remove unreacted starting material. The aqueous layer is then basified, and the product is extracted. The hydrochloride salt is formed as described in Protocol 1.

Visualizations

Synthesis_Byproducts cluster_start Starting Material cluster_reagents Reagents cluster_products Products & Byproducts 4-hydroxyphenylacetone 4-hydroxyphenylacetone 4-(1-Aminopropan-2-yl)phenol 4-(1-Aminopropan-2-yl)phenol 4-hydroxyphenylacetone->4-(1-Aminopropan-2-yl)phenol Main Reaction N-formyl intermediate N-formyl intermediate 4-hydroxyphenylacetone->N-formyl intermediate Leuckart Dimeric Byproduct Dimeric Byproduct 4-hydroxyphenylacetone->Dimeric Byproduct Reduced Ketone Reduced Ketone 4-hydroxyphenylacetone->Reduced Ketone Direct Reduction Heterocyclic Byproducts Heterocyclic Byproducts 4-hydroxyphenylacetone->Heterocyclic Byproducts High Temp Side Reaction Ammonia/Ammonium Formate Ammonia/Ammonium Formate Ammonia/Ammonium Formate->4-(1-Aminopropan-2-yl)phenol Ammonia/Ammonium Formate->Heterocyclic Byproducts Reducing Agent (e.g., HCOOH or NaBH4) Reducing Agent (e.g., HCOOH or NaBH4) Reducing Agent (e.g., HCOOH or NaBH4)->4-(1-Aminopropan-2-yl)phenol Reducing Agent (e.g., HCOOH or NaBH4)->Reduced Ketone 4-(1-Aminopropan-2-yl)phenol->Dimeric Byproduct Side Reaction N-formyl intermediate->4-(1-Aminopropan-2-yl)phenol Hydrolysis

Caption: Byproduct formation pathways in the synthesis of 4-(1-Aminopropan-2-yl)phenol.

Analytical_Workflow Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Sample Preparation Crude Reaction Mixture->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis GC-MS Analysis->Data Analysis Byproduct Identification Byproduct Identification Data Analysis->Byproduct Identification Quantification Quantification Data Analysis->Quantification

Caption: General analytical workflow for byproduct identification and quantification.

References

"resolving solubility issues of 4-(1-Aminopropan-2-yl)phenol hydrochloride in reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(1-Aminopropan-2-yl)phenol hydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is an organic compound with the molecular formula C₉H₁₄ClNO.[1] It is the hydrochloride salt of 4-(1-Aminopropan-2-yl)phenol. As a salt, it is typically a crystalline solid at room temperature.[2] The structure features a phenolic hydroxyl group and a primary amino group, making it a versatile intermediate in organic synthesis.

Q2: Why is this compound provided as a hydrochloride salt?

Amine-containing compounds are often supplied as hydrochloride salts to improve their stability and shelf-life. The salt form is generally less susceptible to air oxidation compared to the free base. Additionally, the crystalline nature of the salt can make it easier to handle and weigh accurately.

Q3: What are the general solubility characteristics of this compound?

As a hydrochloride salt, this compound is expected to have good solubility in water and other polar protic solvents like methanol and ethanol.[2] Its solubility in non-polar organic solvents is generally limited.[2] For less polar solvents, converting the hydrochloride salt to the free base may be necessary to achieve sufficient solubility.

Q4: How does pH influence the solubility of this compound?

The solubility of this compound is highly dependent on pH due to its acidic phenolic hydroxyl group and basic amino group.[2]

  • In acidic to neutral solutions (low pH): The amino group is protonated (R-NH₃⁺), which increases its polarity and favors solubility in aqueous solutions.

  • In basic solutions (high pH): The phenolic hydroxyl group is deprotonated (R-O⁻), forming a phenoxide salt which is also water-soluble. The amino group will be in its neutral, free base form (R-NH₂).

At a specific pH, known as the isoelectric point, the molecule will have a net neutral charge, which can lead to minimum solubility in aqueous media.

Q5: What is "free-basing" and when should it be considered?

Free-basing is the process of converting an amine salt (like a hydrochloride) into its neutral, or "free base," form. This is typically achieved by treating the salt with a base, such as sodium hydroxide or sodium bicarbonate, to remove the proton from the ammonium group. This process is often necessary to dissolve the amine in non-polar organic solvents for a subsequent reaction.

Troubleshooting Guides

Issue: My this compound is not dissolving in the reaction solvent.

If you are encountering difficulty in dissolving the starting material, follow this troubleshooting workflow:

start Start: Undissolved Starting Material solvent_check Is the solvent polar and protic (e.g., water, methanol, ethanol)? start->solvent_check polar_solvent Increase temperature gently. Consider sonication. solvent_check->polar_solvent Yes nonpolar_solvent Is the reaction compatible with a base? solvent_check->nonpolar_solvent No end_soluble Solution Homogeneous polar_solvent->end_soluble free_base Convert to free base before reaction. (See Protocol 2) nonpolar_solvent->free_base Yes cosolvent Consider a co-solvent system (e.g., adding DMSO). Alternatively, investigate phase-transfer catalysis. nonpolar_solvent->cosolvent No free_base->end_soluble end_insoluble If still insoluble, a different primary solvent may be required. cosolvent->end_insoluble

Caption: Troubleshooting workflow for solubility issues.

Issue: The reaction mixture is a suspension, and I suspect incomplete reaction due to poor solubility.

Even with stirring, a heterogeneous reaction can be slow or incomplete. Consider these options:

  • Increase Temperature: Gently heating the reaction mixture can increase the solubility of the starting material. Monitor for any potential degradation or side reactions at elevated temperatures.

  • Use a Co-solvent: Adding a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can significantly improve the solubility of polar compounds in less polar systems.

  • Phase-Transfer Catalysis: If the reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the reactant from the aqueous phase (where it is soluble) to the organic phase to react.

Issue: I attempted to free-base the hydrochloride salt, but the process was inefficient.

Low yields or impurities during free-basing can result from several factors. Refer to the detailed experimental protocol below and pay close attention to the choice of base, extraction solvent, and drying of the final product. Incomplete extraction is a common issue.

Data Presentation

Estimated Solubility of this compound

The following table provides an estimated qualitative and quantitative solubility profile based on the properties of similar aminophenol hydrochlorides. This data should be used as a guideline, and experimental verification is recommended.

SolventTypeEstimated SolubilityRationale
WaterPolar ProticHighAs a salt, it readily dissolves in water.[2]
MethanolPolar ProticModerate to HighPolar protic nature allows for good solvation of the salt.
EthanolPolar ProticModerateSimilar to methanol, but slightly less polar.
Dimethyl Sulfoxide (DMSO)Polar AproticModerateCan dissolve a wide range of polar compounds.
Dichloromethane (DCM)Non-polarVery LowThe high polarity of the salt prevents dissolution in non-polar solvents.
TolueneNon-polarVery LowSimilar to DCM, the polarity mismatch results in poor solubility.
Diethyl EtherNon-polarVery LowThe compound is unlikely to be soluble in ethers.

pKa Values and pH-Dependent Solubility

The ionization state of the molecule changes with pH, directly impacting its solubility.

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) cluster_isoelectric Isoelectric Point low_ph_structure Cationic Form (High Water Solubility) isoelectric_structure Zwitterionic/Neutral Form (Low Water Solubility) low_ph_structure->isoelectric_structure Increase pH high_ph_structure Anionic Form (High Water Solubility) isoelectric_structure->high_ph_structure Increase pH

Caption: Effect of pH on the ionization state and solubility.

Experimental Protocols

Protocol 1: General N-Acylation Reaction with In-situ Solubilization

This protocol describes a general method for acylating the primary amine of this compound, a common reaction for such compounds.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Add the anhydrous polar aprotic solvent (e.g., DMF, approximately 5-10 mL per gram of starting material). Stir the resulting suspension.

  • Add the tertiary amine base (2.2 eq) to the suspension. Stir until the solid dissolves. The base neutralizes the hydrochloride and facilitates the dissolution of the free amine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Free-Basing of this compound

This protocol details the conversion of the hydrochloride salt to its free base form for use in reactions requiring a non-polar solvent.

start Start: Weigh Hydrochloride Salt dissolve Dissolve in Water start->dissolve cool Cool to 0°C dissolve->cool add_base Slowly add aqueous base (e.g., NaOH) Monitor pH to >10 cool->add_base extract Extract with an organic solvent (e.g., Ethyl Acetate) add_base->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate end Product: Free Base filter_concentrate->end

Caption: Experimental workflow for free-basing.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound in a minimal amount of deionized water in a round-bottom flask or beaker.

  • Cool the solution in an ice bath.

  • Slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the solution. Continue adding base until the pH is greater than 10. A precipitate of the free base may form.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the free base, which may be an oil or a solid. Use the free base immediately or store it under an inert atmosphere to prevent oxidation.

References

Technical Support Center: 4-(1-Aminopropan-2-yl)phenol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(1-Aminopropan-2-yl)phenol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient method is the reductive amination of 4-hydroxyphenylacetone. This one-pot reaction involves the condensation of 4-hydroxyphenylacetone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The amine is subsequently converted to its hydrochloride salt for improved stability and handling.

Q2: Which reducing agent is best suited for the reductive amination of 4-hydroxyphenylacetone?

A2: Sodium cyanoborohydride (NaBH3CN) is often the preferred reducing agent for this transformation.[1][2] It is a milder reducing agent than sodium borohydride (NaBH4) and selectively reduces the iminium ion intermediate over the starting ketone.[1][3] This selectivity is crucial for a one-pot reaction, as it prevents the premature reduction of the 4-hydroxyphenylacetone, thereby maximizing the yield of the desired amine.[1][3]

Q3: What is the optimal pH for this reaction, and why is it important?

A3: The pH of the reaction mixture is a critical parameter. A weakly acidic medium (pH 6-7) is generally optimal for the formation of the iminium ion, which is the species that undergoes reduction.[3] If the pH is too low (too acidic), the ammonia source will be protonated, rendering it non-nucleophilic and hindering the initial imine formation. Conversely, a high pH will prevent the protonation of the hydroxyl intermediate, which is necessary for the elimination of water to form the iminium ion.

Q4: What are the common impurities I might encounter in my crude product?

A4: Common impurities can include unreacted 4-hydroxyphenylacetone, the corresponding alcohol (4-(2-hydroxypropyl)phenol) from the reduction of the starting material, and potentially secondary amines formed from the reaction of the product with another molecule of the starting ketone followed by reduction. In reactions like the Leuckart reaction, which uses formamide or ammonium formate, N-formylated byproducts and various heterocyclic compounds can also be formed.[4]

Q5: My final product is discolored. What is the cause, and how can I fix it?

A5: Phenolic compounds, especially aminophenols, are susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air and light can accelerate this process. To obtain a colorless product, it is advisable to perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). Decolorizing the crude product solution with activated charcoal before recrystallization can also be effective.

Q6: What is the best method to purify the final hydrochloride salt?

A6: Recrystallization is the most common and effective method for purifying this compound.[5] The choice of solvent is critical. Polar solvents such as ethanol, isopropanol, or a mixture of ethanol and water are good starting points for amine hydrochlorides.[5] The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete imine formation: Incorrect pH.1. Adjust the pH of the reaction mixture to 6-7 using a suitable buffer (e.g., ammonium acetate) or by the controlled addition of a weak acid.
2. Reduction of starting material: Using a non-selective reducing agent like NaBH4 without pre-formation of the imine.2. Use a milder reducing agent like NaBH3CN. If using NaBH4, allow sufficient time for imine formation before adding the reducing agent.
3. Suboptimal reaction temperature: Temperature is too low for efficient imine formation or too high, leading to side reactions.3. Optimize the reaction temperature. Typically, these reactions are run at room temperature to slightly elevated temperatures.
4. Insufficient reaction time: The reaction has not proceeded to completion.4. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Low Purity 1. Presence of unreacted starting material: Incomplete reaction.1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify the crude product by recrystallization.
2. Formation of the corresponding alcohol: Reduction of the ketone starting material.2. Use a selective reducing agent like NaBH3CN. The alcohol can often be removed by recrystallization due to differences in polarity and solubility.
3. Formation of secondary amines: The product amine reacts with the starting ketone.3. Use a large excess of the ammonia source to favor the formation of the primary amine. Purification by column chromatography may be necessary to separate the primary and secondary amines.
4. Product is an oil or fails to crystallize: Presence of significant impurities.4. Attempt to purify a small portion by column chromatography to isolate the pure compound, which can then be used as a seed crystal to induce crystallization of the bulk material. Ensure all solvent from the workup is removed.
Discolored Product (Pink/Brown) 1. Oxidation of the phenol group: Exposure to air and/or light.1. Conduct the reaction and workup under an inert atmosphere (N2 or Ar). Use degassed solvents.
2. Residual colored impurities: Contaminants from starting materials or side reactions.2. Before the final crystallization step, dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities. Filter the charcoal and proceed with crystallization.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from 4-hydroxyphenylacetone.

Materials:

  • 4-Hydroxyphenylacetone

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride (NaBH3CN)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-hydroxyphenylacetone (1 equivalent) and a large excess of ammonium acetate (5-10 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water to the residue and basify with a suitable base (e.g., 1M NaOH) to a pH of ~9-10.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Salt Formation: Remove the solvent under reduced pressure to obtain the free amine as an oil or solid. Dissolve the crude amine in a minimal amount of diethyl ether or another suitable solvent. Add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete.

  • Purification: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. The crude salt can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Influence of Reducing Agent on Yield and Purity (Illustrative Data)

Reducing AgentReaction Time (h)Crude Yield (%)Purity by HPLC (%)
NaBH4 (added at t=0)1245-5570-80
NaBH4 (added after 2h)1260-7080-85
NaBH3CN2475-85>90

Note: The data presented are illustrative and may vary based on specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 4-Hydroxyphenylacetone + Ammonium Acetate in Methanol Imine_Formation Stir at RT (1-2h) (Imine Formation) Start->Imine_Formation Reduction Cool to 0°C Add NaBH3CN Imine_Formation->Reduction Reaction Stir at RT (12-24h) Reduction->Reaction Quench Quench with Water Remove Methanol Reaction->Quench Basify Basify to pH 9-10 Quench->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry and Concentrate (Free Amine) Extract->Dry Salt_Formation Dissolve in Ether Add HCl Dry->Salt_Formation Filter_Dry Filter and Dry (Crude HCl Salt) Salt_Formation->Filter_Dry Recrystallize Recrystallize from Ethanol/Water Filter_Dry->Recrystallize Final_Product Pure 4-(1-Aminopropan-2-yl)phenol Hydrochloride Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Yield Low_Yield Low Yield? Check_pH Is pH 6-7? Low_Yield->Check_pH Check_Reagent Using NaBH3CN? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH with Ammonium Acetate Check_pH->Adjust_pH No Check_Time Reaction Complete (TLC)? Check_Reagent->Check_Time Yes Use_NaBH3CN Consider using NaBH3CN Check_Reagent->Use_NaBH3CN No Increase_Time Increase Reaction Time Check_Time->Increase_Time No Optimize_Conditions Further Optimization Needed Check_Time->Optimize_Conditions Yes Adjust_pH->Low_Yield Use_NaBH3CN->Low_Yield Increase_Time->Low_Yield

Caption: Troubleshooting logic for low reaction yield.

References

"stability issues of 4-(1-Aminopropan-2-yl)phenol hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(1-Aminopropan-2-yl)phenol hydrochloride in solution. The following information is designed to help troubleshoot common stability issues and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems that may arise during the handling and analysis of this compound solutions.

Observed Issue Potential Cause Recommended Action
Discoloration of solution (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.1. Prepare solutions fresh whenever possible. 2. Use deoxygenated solvents. 3. Protect the solution from light by using amber vials or covering containers with aluminum foil. 4. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[1] 5. Consider the use of antioxidants if compatible with the experimental design.
Appearance of new peaks in chromatogram (e.g., HPLC) Chemical degradation of the compound. This could be due to hydrolysis, oxidation, or photolysis, leading to the formation of one or more degradation products.[2][3]1. Conduct forced degradation studies to identify potential degradation products and pathways.[2][4] 2. Develop and validate a stability-indicating analytical method (e.g., HPLC) capable of separating the parent compound from its degradants.[5][6] 3. Analyze samples at different time points to monitor the rate of degradation.
Decrease in measured concentration or potency over time Instability of the compound under the specific storage or experimental conditions (e.g., pH, temperature, solvent).1. Evaluate the stability of the compound in different solvents and at various pH levels to determine optimal conditions. 2. Assess the impact of temperature by storing solutions at different temperatures (e.g., refrigerated, room temperature, elevated temperatures). 3. Ensure the analytical method is calibrated correctly and that the observed decrease is not due to analytical error.
Precipitation of material from solution Limited solubility or formation of insoluble degradation products. The hydrochloride salt form generally enhances aqueous solubility, but the free base may be less soluble.1. Determine the solubility of the compound in the chosen solvent system. 2. If using a buffer, ensure the pH is not close to the pKa of the amine, which could cause precipitation of the free base. 3. If precipitation is observed after a period of storage, it may be a result of degradation; analyze the precipitate if possible.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The primary factors affecting stability are pH, exposure to oxygen, light, and temperature. The molecule contains a phenolic hydroxyl group and a primary amine, both of which are susceptible to oxidation.[1] Hydrolysis is another potential degradation pathway, particularly at extreme pH values.[3][7]

Q2: What is the recommended way to store solutions of this compound?

A2: For optimal stability, solutions should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light using amber vials, and in tightly sealed containers.[1] For long-term storage, it is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

Degradation Pathways

Q3: What are the likely degradation pathways for this compound?

A3: The most probable degradation pathways are oxidation and hydrolysis.

  • Oxidation: The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures, often resulting in colored solutions. The primary amine can also be oxidized.

  • Hydrolysis: While generally more stable than esters or amides, other functional groups can undergo hydrolysis under certain conditions.[3][7] For this compound, hydrolysis is less likely to be the primary degradation route unless under harsh acidic or basic conditions.

Q4: How can I identify the degradation products?

A4: Forced degradation studies are the standard approach to generate and identify potential degradation products.[2] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light). The resulting degradation products can then be characterized using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to elucidate their structures.[2]

G Logical Workflow for Degradation Product Identification cluster_0 Forced Degradation Studies cluster_1 Analysis and Characterization Drug_Substance 4-(1-Aminopropan-2-yl)phenol HCl in Solution Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Drug_Substance->Stress_Conditions Degraded_Sample Degraded Sample Mixture Stress_Conditions->Degraded_Sample LC_MS LC-MS Analysis Degraded_Sample->LC_MS Inject Separation Separation of Components LC_MS->Separation Identification Identification of Degradation Products Separation->Identification Pathway_Elucidation Degradation Pathway Elucidation Identification->Pathway_Elucidation Elucidate

Caption: Workflow for identifying degradation products.

Experimental Protocols

Q5: How do I perform a forced degradation study for this compound?

A5: A forced degradation study involves exposing a solution of the compound to various stress conditions to accelerate degradation. A general protocol is provided below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).[2][8] Neutralize the sample before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Heat at 60-80°C for a specified time.[2][8] Neutralize the sample before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a specified time.[8]

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) in a controlled environment.

    • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution.

G Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M HCl, 80°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (70°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Evaluate Degradation Analysis->End

Caption: Workflow for a forced degradation study.

Q6: How can I develop a stability-indicating HPLC method?

A6: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Method Development Protocol: Stability-Indicating HPLC

  • Column Selection: Start with a common reverse-phase column, such as a C18 or C8 column.

  • Mobile Phase Selection: Begin with a simple mobile phase, such as a gradient of acetonitrile or methanol and water (or a buffer).[2] The choice of organic solvent depends on the solubility of the compound.[2]

  • pH of Mobile Phase: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like this compound. Use a buffer to control the pH, considering the pKa of the amine and phenolic groups.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Method Optimization: Inject a mixture of the unstressed compound and the samples from the forced degradation study. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.[2]

  • Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method is specific for the parent compound in the presence of its degradation products.

G HPLC Method Development Signaling Pathway Start Define Analytical Goal Column Select Column (e.g., C18) Start->Column Mobile_Phase Select Mobile Phase (ACN/Water) Start->Mobile_Phase Wavelength Select Wavelength (λmax) Start->Wavelength Optimization Optimize Parameters (Gradient, pH, Flow Rate) Column->Optimization Mobile_Phase->Optimization Wavelength->Optimization Specificity Check Specificity (Inject Degraded Samples) Optimization->Specificity Specificity->Optimization Resolution Not Achieved Validation Validate Method (ICH Q2(R1)) Specificity->Validation Resolution Achieved Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: Signaling pathway for HPLC method development.

References

Technical Support Center: Chiral Separation of 4-(1-Aminopropan-2-yl)phenol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 4-(1-Aminopropan-2-yl)phenol enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 4-(1-Aminopropan-2-yl)phenol important?

The enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles.[1] Regulatory bodies, such as the United States Food and Drug Administration, often mandate the marketing of only the active enantiomer of a chiral drug.[2] Therefore, separating and analyzing the enantiomers of 4-(1-Aminopropan-2-yl)phenol, a compound with potential pharmacological activity, is crucial for drug development, quality control, and ensuring therapeutic efficacy and safety.

Q2: What are the primary analytical techniques for the chiral separation of 4-(1-Aminopropan-2-yl)phenol?

The most common and effective techniques for the chiral separation of 4-(1-Aminopropan-2-yl)phenol and related amphetamine-like compounds are:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely accessible technique, particularly with polysaccharide-based chiral stationary phases (CSPs).[3]

  • Supercritical Fluid Chromatography (SFC): A powerful technique that offers faster separations, reduced solvent consumption, and is well-suited for preparative scale purification.[3][4][5]

  • Capillary Electrophoresis (CE): A versatile technique with high separation efficiency and low sample and solvent consumption, often using chiral selectors like cyclodextrins in the background electrolyte.[6][7]

Q3: Which types of chiral stationary phases (CSPs) are most effective for separating 4-(1-Aminopropan-2-yl)phenol enantiomers?

For amphetamine-like compounds, including 4-(1-Aminopropan-2-yl)phenol, the following CSPs are generally successful:

  • Polysaccharide-based CSPs: These are the most broadly applied CSPs and are highly effective.[2][8] Examples include derivatives of cellulose and amylose, such as Chiralpak® and Chiralcel® columns.[9][10]

  • Pirkle-type (brush-type) CSPs: These consist of small chiral molecules covalently bonded to a support and are well-studied for their chiral recognition mechanisms.[8]

  • Macrocyclic Glycopeptide CSPs: Columns like Chirobiotic™ V2, based on vancomycin, are effective for the separation of amphetamine enantiomers.[11]

  • Crown Ether-based CSPs: These are particularly effective for resolving compounds with primary amino groups.

Q4: Can I separate the enantiomers on a standard achiral column like a C18?

Direct separation of enantiomers is not possible on an achiral column. However, a cost-effective indirect method can be employed by using a pre-column derivatization technique with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This converts the enantiomers into diastereomers, which can then be separated on a standard reversed-phase column like a C18.[12]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between the enantiomeric peaks. What should I do?

A: This is a common issue in chiral method development. Here are the steps to troubleshoot:

1. Verify Column Selection:

  • Is the CSP appropriate? Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a good starting point for amphetamine-like compounds.[9][10] If one type of polysaccharide CSP (e.g., cellulose-based) is not working, try another (e.g., amylose-based), as they can offer different selectivities.[9]

  • Consider alternative CSPs: If polysaccharide columns fail, consider Pirkle-type, macrocyclic antibiotic, or crown ether-based CSPs.[8]

2. Optimize the Mobile Phase:

  • For Normal Phase HPLC:

    • Alcohol Modifier: The type and concentration of the alcohol (e.g., ethanol, isopropanol) in the hexane or heptane mobile phase are critical. Systematically vary the alcohol percentage.

    • Additive: For basic compounds like 4-(1-Aminopropan-2-yl)phenol, a basic additive like diethylamine (DEA) or ethylenediamine (EDA) is often necessary to improve peak shape and resolution.

  • For Reversed-Phase HPLC:

    • pH: Operating at a high pH (>9) can dramatically improve the chiral separation of amphetamine derivatives by suppressing the ionization of the amine.[13]

    • Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and concentration of the organic modifier.

  • For SFC:

    • Modifier: The choice of alcohol modifier (methanol, ethanol, or isopropanol) is crucial.[4]

    • Additive: A basic additive is essential to minimize non-selective interactions with the stationary phase. Cyclohexylamine has been shown to be effective for amphetamine separation in SFC.[4]

3. Adjust Temperature:

  • Lowering the column temperature often increases enantioselectivity, leading to better resolution. Try reducing the temperature in 5-10°C increments.

4. Reduce Flow Rate:

  • Decreasing the flow rate can improve efficiency and may enhance resolution, although it will increase the analysis time.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing. How can I improve the peak shape?

A: Peak tailing for basic analytes like 4-(1-Aminopropan-2-yl)phenol is often due to strong interactions with acidic silanol groups on the silica support of the CSP.

1. Use a Mobile Phase Additive:

  • HPLC/SFC: The most effective solution is to add a small amount of a basic additive to the mobile phase. This additive will compete with the analyte for the active sites on the stationary phase, improving peak symmetry.

    • Common basic additives include diethylamine (DEA), ethylenediamine (EDA), isobutylamine, or cyclohexylamine.[3][4] A typical starting concentration is 0.1%.

2. Adjust Mobile Phase pH (Reversed-Phase HPLC):

  • Increasing the pH of the mobile phase (e.g., to pH 9-11 with ammonium bicarbonate or ammonium hydroxide) can suppress the ionization of the basic analyte, leading to significantly improved peak shape.[13][14]

3. Check for Column Overload:

  • Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration to see if the peak shape improves.

Issue 3: Irreproducible Retention Times

Q: My retention times are shifting between injections. What is causing this?

A: Fluctuating retention times usually point to a lack of system equilibration or changes in mobile phase composition.

1. Ensure Proper Column Equilibration:

  • Chiral columns, especially in normal phase mode, can require long equilibration times. Ensure the column is flushed with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved before starting the analysis.[3]

2. Check Mobile Phase Preparation:

  • Premix and Degas: Always premix mobile phase components thoroughly and degas them before use to prevent solvent proportioning errors and bubble formation.

  • Evaporation: In normal phase chromatography, the more volatile components of the mobile phase (like hexane) can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily.

3. Control Temperature:

  • Ensure the column oven temperature is stable, as fluctuations can cause retention times to shift.

Experimental Protocols

The following protocols are starting points for the chiral separation of 4-(1-Aminopropan-2-yl)phenol and should be optimized for your specific instrumentation and requirements.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) - Normal Phase
  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve racemic standard in the mobile phase at a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject the sample.

    • Record the chromatogram and determine retention times and resolution. A resolution (Rs) of >1.5 indicates baseline separation.[3]

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
  • Instrumentation: Analytical SFC system with UV detector and back-pressure regulator.

  • Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ and a modifier of Isopropanol with 0.5% (v/v) cyclohexylamine.[4]

  • Gradient/Isocratic: 10% Isopropanol modifier.[4]

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 35°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve racemic standard in methanol at a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until the system pressure and temperature are stable.

    • Inject the sample.

    • Record the chromatogram and determine retention times and resolution.

Quantitative Data Summary

The following tables summarize typical starting parameters for chiral method development for 4-(1-Aminopropan-2-yl)phenol.

Table 1: HPLC Method Parameters

ParameterNormal PhaseReversed-Phase (High pH)
Chiral Column Chiralpak® AD-H, Chiralcel® OD-HChiralpak® AGP, Lux® AMP
Mobile Phase Hexane/Ethanol/DEA (90:10:0.1)10mM Ammonium Bicarbonate (pH 10)/Acetonitrile (80:20)
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.2 mL/min
Temperature 15 - 35 °C20 - 40 °C
Expected Resolution (Rs) > 1.5> 1.5

Table 2: SFC Method Parameters

ParameterRecommended Condition
Chiral Column Chiralpak® AD-H, IC, AS-H; Lux® Amylose-1
Mobile Phase CO₂ / Modifier with Additive
Common Modifiers Methanol, Ethanol, Isopropanol
Common Additives Diethylamine, Isobutylamine, Cyclohexylamine (0.1-0.5%)
Flow Rate 2.0 - 5.0 mL/min
Back Pressure 100 - 200 bar
Temperature 30 - 45 °C
Expected Resolution (Rs) > 1.5

Visualizations

Chiral_Method_Development_Workflow start_node Define Analyte Properties (4-(1-Aminopropan-2-yl)phenol - Basic) A Select Initial Technique (HPLC or SFC) start_node->A process_node process_node decision_node decision_node result_node result_node fail_node fail_node B Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) A->B C Select Mobile Phase System (Normal Phase, Reversed Phase, or CO2/Modifier) B->C D Perform Initial Screening Run C->D E Resolution > 1.5? D->E F Optimize Parameters (Modifier %, Additive, Temp, Flow Rate) E->F Partial Separation G Method Validation E->G Yes H Try Different CSP Class (e.g., Pirkle, Macrocyclic) E->H No Separation F->E H->C I Try Different Technique (e.g., SFC if started with HPLC) H->I

Caption: Workflow for chiral method development.

Troubleshooting_Poor_Resolution problem_node Problem: Poor Resolution (Rs < 1.5) cause_node cause_node solution_node solution_node check_node check_node A Problem: Poor Resolution (Rs < 1.5) B Is peak shape good? A->B C Add/Optimize Basic Additive (e.g., 0.1% DEA) Adjust pH (RP-HPLC) B->C No (Tailing) D Optimize Mobile Phase - Change alcohol % (NP-HPLC) - Change modifier % (SFC) - Change organic % (RP-HPLC) B->D Yes H Re-evaluate Peak Shape C->H E Decrease Temperature D->E F Decrease Flow Rate E->F G Change CSP F->G If still no improvement H->D

Caption: Troubleshooting decision tree for poor resolution.

Chiral_Recognition_Mechanism cluster_CSP Polysaccharide CSP (e.g., Amylose Derivative) cluster_Interactions Interaction Sites CSP_Groove Chiral Groove Result (S)-Enantiomer is retained longer, leading to separation from (R)-Enantiomer. H_Bond H-Bonding Steric Steric Hindrance Pi_Pi π-π Stacking S_Enantiomer (S)-Enantiomer S_Enantiomer->H_Bond S_Enantiomer->Pi_Pi Strong Fit (3-point interaction) S_Enantiomer->Steric R_Enantiomer (R)-Enantiomer R_Enantiomer->H_Bond R_Enantiomer->Pi_Pi Weaker Fit (less optimal interaction)

Caption: Principle of chiral recognition on a polysaccharide CSP.

References

Technical Support Center: Scale-Up Synthesis of 4-(1-Aminopropan-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up synthesis of 4-(1-Aminopropan-2-yl)phenol hydrochloride.

I. Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.

A. Synthesis of 4-Hydroxyphenylacetone (Precursor)

Issue 1: Low yield during the Friedel-Crafts acylation of phenol.

  • Question: My Friedel-Crafts acylation of phenol to produce 4-hydroxyacetophenone (a precursor to 4-hydroxyphenylacetone) is resulting in low yields and significant formation of the ortho-isomer. How can I improve the para-selectivity and overall yield?

  • Answer: The regioselectivity of the Friedel-Crafts acylation of phenol is highly dependent on the reaction conditions. To favor the formation of the desired para-isomer (4-hydroxyacetophenone), consider the following adjustments:

    • Catalyst Choice: While aluminum chloride (AlCl₃) is a common catalyst, using a milder Lewis acid or employing hydrogen fluoride (HF) as both catalyst and solvent can significantly improve para-selectivity.

    • Temperature Control: Lowering the reaction temperature can enhance the selectivity for the para-product.

    • Solvent: The choice of solvent can influence isomer distribution. Non-polar solvents often favor para-substitution.

Issue 2: Difficulties in the purification of 4-hydroxyacetophenone.

  • Question: I am struggling to separate 4-hydroxyacetophenone from the reaction mixture, which contains unreacted phenol and the ortho-isomer. What is an effective purification strategy?

  • Answer: Purification of 4-hydroxyacetophenone can be achieved through several methods:

    • Distillation: Vacuum distillation can be effective for separating the isomers, although it may be challenging on a large scale due to the high boiling points.

    • Recrystallization: This is a common and effective method for purifying 4-hydroxyacetophenone. Suitable solvents include water or aqueous ethanol.

    • Extraction: An acid-base extraction can be employed to remove unreacted phenol. By dissolving the crude product in an organic solvent and washing with a dilute aqueous base, the acidic phenol can be selectively removed into the aqueous layer.

B. Reductive Amination of 4-Hydroxyphenylacetone

Issue 1: Incomplete conversion of 4-hydroxyphenylacetone during reductive amination.

  • Question: My reductive amination of 4-hydroxyphenylacetone is showing significant amounts of unreacted starting material. How can I drive the reaction to completion?

  • Answer: Incomplete conversion in reductive amination can be due to several factors. Consider the following troubleshooting steps:

    • Imine Formation: Ensure the initial formation of the imine intermediate is efficient. This can be facilitated by removing water from the reaction mixture, for example, by using a Dean-Stark trap or a drying agent.

    • Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice, but for less reactive ketones, a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) may be more effective.[1][2] Ensure an adequate molar excess of the reducing agent is used.

    • pH Control: The pH of the reaction medium can significantly impact the rate of both imine formation and reduction. Maintaining a slightly acidic pH (around 5-6) is often optimal.

    • Catalyst: For catalytic hydrogenation (e.g., using H₂/Pd-C), ensure the catalyst is active and not poisoned by impurities in the starting material or solvent.

Issue 2: Formation of side products, such as the corresponding alcohol or secondary amines.

  • Question: I am observing the formation of 4-(2-hydroxypropyl)phenol and/or secondary amines as byproducts in my reductive amination. How can I minimize these impurities?

  • Answer: The formation of these side products is a common challenge in reductive amination.

    • Alcohol Formation: The formation of the alcohol byproduct arises from the direct reduction of the ketone starting material.[3] To minimize this, ensure that the imine formation is favored before the addition of the reducing agent. Using a reducing agent that is more selective for the imine over the ketone, such as NaBH₃CN, can also be beneficial.

    • Secondary Amine Formation: The formation of secondary amines occurs when the primary amine product reacts with another molecule of the ketone starting material.[4] This can be minimized by using a large excess of the ammonia source.

C. Isolation and Purification of 4-(1-Aminopropan-2-yl)phenol

Issue 1: Product discoloration (oxidation) during workup and isolation.

  • Question: My isolated 4-(1-Aminopropan-2-yl)phenol is discolored (pink to dark brown). What is causing this and how can I prevent it?

  • Answer: Aminophenols are highly susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored impurities.[3][5] To minimize oxidation:

    • Inert Atmosphere: Perform the workup and isolation under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: The use of a small amount of an antioxidant, such as sodium bisulfite or sodium dithionite, in the aqueous solutions during workup can help prevent oxidation.[6]

    • Prompt Processing: Avoid prolonged exposure of the product to air and light. Process the material quickly and store it under an inert atmosphere.

Issue 2: Difficulty in removing structurally similar impurities.

  • Question: I am finding it challenging to remove impurities with similar polarities to my desired product. What purification techniques are most effective?

  • Answer: The purification of aminophenols can be challenging due to the presence of closely related impurities.

    • Acid-Base Extraction: Utilize the amphoteric nature of the product. By carefully adjusting the pH of the aqueous phase during extraction, you can selectively partition the desired product and impurities between the aqueous and organic layers.[5]

    • Crystallization: Recrystallization of the free base or its hydrochloride salt is a powerful purification technique.[7] Experiment with different solvent systems to achieve optimal purification.

D. Hydrochloride Salt Formation and Crystallization

Issue 1: Poor crystal quality or low yield during hydrochloride salt formation.

  • Question: The hydrochloride salt of my product is precipitating as an oil or with low purity. How can I improve the crystallization process?

  • Answer: To obtain a high-quality crystalline hydrochloride salt:

    • Solvent Selection: The choice of solvent is crucial. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal. Common choices include isopropanol, ethanol, or mixtures with ethers like MTBE.

    • Controlled Addition of HCl: Add the hydrochloric acid solution (e.g., HCl in isopropanol or gaseous HCl) slowly to a solution of the free base with good agitation. This promotes the formation of well-defined crystals rather than an amorphous precipitate.

    • Temperature Profile: Control the cooling rate after salt formation. Slow cooling generally leads to larger, purer crystals.[7]

    • Seeding: If available, adding a small amount of pure seed crystals can induce crystallization and improve crystal quality.

II. Frequently Asked Questions (FAQs)

A. General Synthesis and Scale-Up
  • Q1: What is a common and scalable synthetic route to this compound?

    • A1: A widely used and scalable route involves the reductive amination of 4-hydroxyphenylacetone. This precursor can be synthesized from 4-hydroxyacetophenone, which in turn is prepared from phenol via a Friedel-Crafts acylation. The final step is the formation of the hydrochloride salt.

  • Q2: What are the key challenges when scaling up the reductive amination step?

    • A2: Key scale-up challenges include:

      • Heat Management: The reaction can be exothermic, requiring efficient cooling to maintain the optimal temperature and prevent side reactions.

      • Mass Transfer: Ensuring efficient mixing of the reactants, especially in heterogeneous catalytic systems (e.g., with a solid catalyst), is crucial for consistent reaction rates.

      • Hydrogen Handling: If using catalytic hydrogenation, the safe handling of hydrogen gas at scale is a major consideration, requiring specialized equipment and procedures.

      • Workup and Isolation: Handling large volumes of solvents and performing extractions and filtrations efficiently and safely are critical at scale.

B. Impurities and Side Reactions
  • Q3: What are the most common impurities to monitor for in the final product?

    • A3: Common impurities include:

      • Unreacted 4-hydroxyphenylacetone.

      • The alcohol byproduct, 4-(2-hydroxypropyl)phenol.

      • Over-alkylation products (secondary amines).

      • Oxidation products of the aminophenol.

      • Residual solvents from the synthesis and purification steps.

  • Q4: How can I identify and quantify these impurities?

    • A4: High-Performance Liquid Chromatography (HPLC) with a suitable reference standard is the most common method for identifying and quantifying impurities in the final product.[8] Gas Chromatography (GC) may be used for volatile impurities and residual solvents. Spectroscopic techniques like NMR and Mass Spectrometry are used for the structural elucidation of unknown impurities.[9]

C. Product Handling and Stability
  • Q5: How should this compound be stored to ensure its stability?

    • A5: The hydrochloride salt is generally more stable than the free base. It should be stored in a well-sealed container, protected from light and moisture, and preferably under an inert atmosphere to prevent long-term degradation and discoloration.

III. Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that these values are illustrative and will vary depending on the specific conditions and scale of the reaction.

ParameterLab Scale (10-100 g)Pilot Scale (1-10 kg)
Precursor Synthesis (Friedel-Crafts)
Phenol to 4-hydroxyacetophenone Yield60-75%65-80%
Purity of 4-hydroxyacetophenone>98% (after recrystallization)>99% (after recrystallization)
Reductive Amination
Molar ratio of NH₃ source to ketone10-20 equivalents5-15 equivalents
Molar ratio of reducing agent to ketone1.5-3 equivalents1.2-2.5 equivalents
Typical Reaction Time12-24 hours18-36 hours
Yield of 4-(1-Aminopropan-2-yl)phenol65-80%70-85%
Purification and Salt Formation
Overall Yield40-55%45-65%
Final Product Purity (HPLC)>99.0%>99.5%

IV. Detailed Experimental Protocols

A. Protocol 1: Lab-Scale Synthesis of this compound

Step 1: Synthesis of 4-Hydroxyphenylacetone

  • To a solution of 4-hydroxyacetophenone in a suitable solvent (e.g., methanol), add a catalyst (e.g., Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Heat the reaction mixture (e.g., to 50°C) and stir vigorously until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction, vent the hydrogen, and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-hydroxyphenylacetone.

Step 2: Reductive Amination

  • Dissolve 4-hydroxyphenylacetone in methanol and add a large excess of ammonium acetate.

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Cool the mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Perform an acid-base workup to isolate the crude 4-(1-Aminopropan-2-yl)phenol.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude 4-(1-Aminopropan-2-yl)phenol in isopropanol.

  • Slowly add a solution of HCl in isopropanol with stirring.

  • Cool the mixture to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

B. Protocol 2: Scale-Up Considerations and Pilot Plant Procedure
  • Reactor and Equipment: All reactions should be carried out in appropriately sized glass-lined or stainless steel reactors equipped with overhead stirrers, temperature probes, and condensers.

  • Safety: A thorough process safety review must be conducted before scale-up, addressing the handling of flammable solvents, hydrogen gas (if used), and corrosive reagents.

  • Process Control: Implement automated monitoring and control of critical process parameters such as temperature, pressure, and pH to ensure batch-to-batch consistency and safety.

  • Material Transfer: Use closed-system transfer methods for all raw materials and intermediates to minimize operator exposure and prevent contamination.

  • Purification: At scale, purification may involve centrifugation for solid-liquid separation and recrystallization in large, jacketed vessels with controlled cooling profiles.

V. Visualizations

G cluster_0 Precursor Synthesis cluster_1 Reductive Amination cluster_2 Final Product Phenol Phenol 4-Hydroxyacetophenone 4-Hydroxyacetophenone Phenol->4-Hydroxyacetophenone Friedel-Crafts Acylation 4-Hydroxyphenylacetone 4-Hydroxyphenylacetone 4-Hydroxyacetophenone->4-Hydroxyphenylacetone Reduction Imine Intermediate Imine Intermediate 4-Hydroxyphenylacetone->Imine Intermediate + NH3 source 4-(1-Aminopropan-2-yl)phenol 4-(1-Aminopropan-2-yl)phenol Imine Intermediate->4-(1-Aminopropan-2-yl)phenol Reduction (e.g., NaBH4) 4-(1-Aminopropan-2-yl)phenol HCl 4-(1-Aminopropan-2-yl)phenol HCl 4-(1-Aminopropan-2-yl)phenol->4-(1-Aminopropan-2-yl)phenol HCl + HCl

Caption: Synthetic Pathway of this compound.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Low_Yield Low Yield in Reductive Amination Incomplete_Imine Incomplete Imine Formation Low_Yield->Incomplete_Imine Inefficient_Reduction Inefficient Reduction Low_Yield->Inefficient_Reduction Side_Reactions Side Reactions Low_Yield->Side_Reactions Remove_Water Remove Water (e.g., Dean-Stark) Incomplete_Imine->Remove_Water Optimize_pH Optimize pH (5-6) Incomplete_Imine->Optimize_pH Increase_Reducing_Agent Increase Equivalents of Reducing Agent Inefficient_Reduction->Increase_Reducing_Agent Change_Reducing_Agent Use More Selective Reducing Agent (e.g., NaBH3CN) Inefficient_Reduction->Change_Reducing_Agent Side_Reactions->Change_Reducing_Agent Excess_Ammonia Use Large Excess of Ammonia Source Side_Reactions->Excess_Ammonia

Caption: Troubleshooting Workflow for Low Yield in Reductive Amination.

G Crude_Product Crude 4-(1-Aminopropan-2-yl)phenol (in organic solvent) Extraction Acid-Base Extraction Crude_Product->Extraction Aqueous_Acid Wash with Dilute Acid (e.g., HCl) [Product moves to aqueous layer] Extraction->Aqueous_Acid Step 1 Aqueous_Base Wash with Dilute Base (e.g., NaOH) [Phenolic impurities removed] Extraction->Aqueous_Base Optional Neutralize_Extract Neutralize Aqueous Layer & Re-extract Product Aqueous_Acid->Neutralize_Extract Step 2 Purified_Base Purified Free Base Neutralize_Extract->Purified_Base Step 3 Salt_Formation Hydrochloride Salt Formation Purified_Base->Salt_Formation Crystallization Recrystallization Salt_Formation->Crystallization Final_Product Pure 4-(1-Aminopropan-2-yl)phenol HCl Crystallization->Final_Product

Caption: Purification Strategy for 4-(1-Aminopropan-2-yl)phenol.

References

Validation & Comparative

A Comparative Analysis of 4-(1-Aminopropan-2-yl)phenol Hydrochloride Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for advancing therapeutic innovation. This guide provides a comparative analysis of the isomers of 4-(1-Aminopropan-2-yl)phenol hydrochloride, a chiral phenylethylamine derivative with potential pharmacological activity. Due to a lack of direct comparative studies on the specific enantiomers of 4-(1-Aminopropan-2-yl)phenol in publicly available literature, this guide draws upon established principles of stereoselectivity in adrenergic pharmacology and data from structurally related compounds to infer and present a qualitative and predictive comparison.

The compound 4-(1-Aminopropan-2-yl)phenol possesses a chiral center at the second carbon of the propanamine chain, giving rise to two enantiomers: (R)-4-(1-Aminopropan-2-yl)phenol and (S)-4-(1-Aminopropan-2-yl)phenol. As with many phenylethylamine derivatives, these isomers are expected to exhibit significant differences in their interaction with biological targets, most notably adrenergic receptors.

Chemical Structure and Properties

The hydrochloride salt of 4-(1-Aminopropan-2-yl)phenol is a stable, water-soluble form suitable for experimental studies. The key structural features include a phenol group, which is important for receptor interactions, and a chiral aminopropane side chain.

Property(R)-4-(1-Aminopropan-2-yl)phenol HCl(S)-4-(1-Aminopropan-2-yl)phenol HCl
IUPAC Name (2R)-2-amino-1-(4-hydroxyphenyl)propane hydrochloride(2S)-2-amino-1-(4-hydroxyphenyl)propane hydrochloride
Molecular Formula C₉H₁₄ClNOC₉H₁₄ClNO
Molecular Weight 187.67 g/mol 187.67 g/mol
Chirality R-enantiomerS-enantiomer
Predicted Receptor Affinity Higher affinity for adrenergic receptors (qualitative)Lower affinity for adrenergic receptors (qualitative)

Stereoselective Synthesis

The stereoselective synthesis of phenylethylamine derivatives is well-established, typically involving either the use of chiral starting materials or asymmetric synthesis methodologies. A common approach for preparing the individual enantiomers of 4-(1-Aminopropan-2-yl)phenol would involve the stereoselective reduction of a corresponding oxime or ketone precursor, or the resolution of a racemic mixture using a chiral resolving agent.

cluster_synthesis Stereoselective Synthesis Workflow racemic Racemic 4-(1-Aminopropan-2-yl)phenol diastereomeric_salts Diastereomeric Salts racemic->diastereomeric_salts Salt Formation chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation r_salt (R)-Amine-(R,R)-Tartrate separation->r_salt s_salt (S)-Amine-(R,R)-Tartrate separation->s_salt basification_r Basification r_salt->basification_r basification_s Basification s_salt->basification_s r_enantiomer (R)-Enantiomer basification_r->r_enantiomer s_enantiomer (S)-Enantiomer basification_s->s_enantiomer hcl_r HCl Salt Formation r_enantiomer->hcl_r hcl_s HCl Salt Formation s_enantiomer->hcl_s r_hcl (R)-Isomer HCl hcl_r->r_hcl s_hcl (S)-Isomer HCl hcl_s->s_hcl

A generalized workflow for the resolution of racemic 4-(1-Aminopropan-2-yl)phenol.

Comparative Pharmacological Activity

This stereoselectivity is attributed to the specific three-point binding model of these ligands within the receptor's binding pocket, where the hydroxyl group on the benzene ring, the amine group, and the chiral center on the side chain must adopt a precise orientation for optimal interaction.

Table of Predicted Comparative Pharmacology:

Target Receptor(R)-4-(1-Aminopropan-2-yl)phenol(S)-4-(1-Aminopropan-2-yl)phenolRationale/Supporting Evidence from Analogs
α-Adrenergic Receptors Higher Affinity (Predicted Agonist/Partial Agonist)Lower AffinityFor many phenylethylamines, the (R)-configuration is preferred for α-adrenergic receptor binding.
β-Adrenergic Receptors Higher Affinity (Predicted Agonist/Partial Agonist)Lower AffinityThe stereochemistry is critical for β-adrenergic receptor interaction, with the (R)-enantiomer often being more potent.
Dopamine Transporter (DAT) Potential for Weak InhibitionPotential for Weak InhibitionStructurally related compounds like p-hydroxyamphetamine show some activity at DAT.
Serotonin Transporter (SERT) Likely Weak or No Significant ActivityLikely Weak or No Significant ActivityPhenylethylamines of this type generally have lower affinity for SERT compared to adrenergic receptors.
Norepinephrine Transporter (NET) Potential for InhibitionPotential for InhibitionAs a phenylethylamine derivative, interaction with NET is plausible.

Signaling Pathways

The primary signaling pathways for these isomers are anticipated to be through G-protein coupled adrenergic receptors. Activation of α1-adrenergic receptors typically leads to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in a rise in intracellular calcium. Activation of α2-adrenergic receptors generally inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). Conversely, activation of β-adrenergic receptors stimulates adenylyl cyclase, increasing cAMP levels and activating protein kinase A (PKA).

cluster_pathway Adrenergic Receptor Signaling Pathways cluster_alpha1 α1-Adrenergic cluster_beta β-Adrenergic ligand 4-(1-Aminopropan-2-yl)phenol Isomer alpha1 α1-AR ligand->alpha1 beta β-AR ligand->beta gq Gq alpha1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response1 Physiological Response ca2->response1 pkc->response1 gs Gs beta->gs ac Adenylyl Cyclase gs->ac atp ATP ac->atp camp cAMP atp->camp pka PKA Activation camp->pka response2 Physiological Response pka->response2

Simplified signaling pathways for α1 and β-adrenergic receptors.

Experimental Protocols

To definitively determine the pharmacological profiles of the (R)- and (S)-isomers of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of each isomer for various adrenergic receptor subtypes (e.g., α1A, α1B, α2A, β1, β2).

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human adrenergic receptor subtype of interest are prepared from cultured cells (e.g., HEK293 or CHO cells) transiently or stably transfected with the receptor gene.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) is used.

  • Radioligand: A specific radiolabeled antagonist with high affinity for the receptor subtype is used (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [³H]dihydroalprenolol for β).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (either the (R)- or (S)-isomer of this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Isomer prepare_membranes->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

A generalized workflow for a competitive radioligand binding assay.
Functional Assays (cAMP Accumulation)

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) and efficacy of each isomer at β-adrenergic receptors.

Methodology:

  • Cell Culture: Whole cells expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.

  • Assay Medium: Cells are incubated in a suitable assay medium, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation/Inhibition:

    • Agonist Mode: Cells are treated with increasing concentrations of the test isomer to measure stimulation of cAMP production.

    • Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test isomer followed by stimulation with a known β-adrenergic agonist (e.g., isoproterenol) at its EC80 concentration.

  • Incubation: Cells are incubated for a defined period at 37°C.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is determined using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Concentration-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.

Conclusion

The (R)- and (S)-isomers of this compound are predicted to exhibit significant differences in their pharmacological profiles due to the well-established stereoselectivity of adrenergic receptors. Based on the structure-activity relationships of related phenylethylamines, the (R)-enantiomer is expected to be the more potent isomer at both α- and β-adrenergic receptors. However, without direct experimental evidence, this remains a well-founded hypothesis. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the precise quantitative differences between these isomers, thereby enabling a more informed assessment of their therapeutic potential. Such studies are essential for advancing our understanding of receptor-ligand interactions and for the rational design of novel, stereochemically pure therapeutic agents.

A Comparative Analysis of the Biological Activities of 4-(1-Aminopropan-2-yl)phenol and 4-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-(1-Aminopropan-2-yl)phenol and 4-aminophenol, supported by available experimental data and detailed methodologies.

Introduction

4-Aminophenol and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. 4-Aminophenol is a well-known analgesic and antipyretic metabolite of paracetamol (acetaminophen) and a versatile industrial chemical. In contrast, 4-(1-Aminopropan-2-yl)phenol is a less-studied structural analog. This guide aims to compare the biological profiles of these two compounds, highlighting their known mechanisms of action, potential therapeutic applications, and toxicological properties. While extensive data is available for 4-aminophenol, specific studies on 4-(1-Aminopropan-2-yl)phenol are limited; therefore, some comparisons are based on the activities of structurally related aminophenols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activities.

Property4-(1-Aminopropan-2-yl)phenol4-Aminophenol
IUPAC Name 4-(1-Aminopropan-2-yl)phenol4-Aminophenol
Molecular Formula C₉H₁₃NOC₆H₇NO
Molecular Weight 151.21 g/mol 109.13 g/mol
Predicted LogP 1.350.04
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22
pKa (amino group) ~105.48[1]
pKa (phenol group) ~1010.30[1]

Biological Activities: A Comparative Overview

Cytotoxicity

4-Aminophenol has demonstrated dose-dependent cytotoxicity in various cell lines. Its toxicity is often attributed to the formation of reactive metabolites that can lead to oxidative stress and cellular damage.[2][3] Studies have shown that 4-aminophenol can induce apoptosis and necrosis in cells.[4]

Antimicrobial Activity

Derivatives of 4-aminophenol have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5][6][7][8] The mechanism of action is thought to involve the disruption of bacterial cell membranes and inhibition of essential enzymes.[9]

While direct studies on 4-(1-Aminopropan-2-yl)phenol are lacking, structurally related aminophenols are known to exhibit antimicrobial effects, suggesting that it may also possess similar properties.[9] The presence of the lipophilic aminopropane group could potentially enhance its ability to penetrate bacterial cell walls.

Enzyme Inhibition

4-Aminophenol and its derivatives have been investigated for their ability to inhibit various enzymes. Notably, the metabolite of acetaminophen, AM404, which is formed from 4-aminophenol in the brain, has been shown to inhibit cyclooxygenase (COX) enzymes, contributing to its analgesic effects.[10][11]

Structurally related aminophenols to 4-(1-Aminopropan-2-yl)phenol have been suggested to act as competitive inhibitors of enzymes like cyclooxygenase-2 (COX-2).[9] This suggests a potential anti-inflammatory activity for this compound.

Receptor Modulation

Phenolic compounds, including aminophenols, have been shown to modulate the activity of various receptors in the central nervous system. Of particular interest is their interaction with the GABA-A receptor, a key target for sedative and anxiolytic drugs.[12][13][14][15][16]

While there is no direct evidence for 4-(1-Aminopropan-2-yl)phenol or 4-aminophenol binding to the GABA-A receptor, the general structural features of phenols suggest a potential for such interactions, which could lead to CNS effects.

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

Toxicity_Pathway cluster_0 Cellular Environment 4-Aminophenol 4-Aminophenol Reactive_Metabolites Reactive Metabolites (e.g., Quinoneimine) 4-Aminophenol->Reactive_Metabolites Metabolic Activation Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cell_Damage->Apoptosis_Necrosis

Figure 1: Postulated cytotoxicity pathway for 4-aminophenol.

Antimicrobial_Action Aminophenol_Compound Aminophenol Compound Bacterial_Cell_Wall Bacterial Cell Wall Penetration Aminophenol_Compound->Bacterial_Cell_Wall Membrane_Disruption Membrane Disruption Bacterial_Cell_Wall->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Bacterial_Cell_Wall->Enzyme_Inhibition Bacterial_Cell_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Cell_Death Enzyme_Inhibition->Bacterial_Cell_Death

Figure 2: General mechanism of antimicrobial action for aminophenols.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-(1-Aminopropan-2-yl)phenol and 4-aminophenol) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The available evidence indicates that 4-aminophenol possesses a range of biological activities, including cytotoxicity and antimicrobial effects, and its derivatives can modulate enzyme activity. While specific experimental data for 4-(1-Aminopropan-2-yl)phenol is scarce, its structural similarity to other biologically active aminophenols suggests it may share some of these properties. The presence of the aminopropane side chain in 4-(1-Aminopropan-2-yl)phenol is likely to influence its lipophilicity and steric properties, which in turn could affect its biological activity profile, potentially leading to differences in potency, selectivity, and toxicity compared to 4-aminophenol. Further research, including direct comparative studies, is necessary to fully elucidate the biological activities of 4-(1-Aminopropan-2-yl)phenol and to determine its potential as a lead compound for drug discovery. This guide highlights the need for such investigations to expand our understanding of the structure-activity relationships within this class of compounds.

References

A Spectroscopic Showdown: Unmasking the Isomers of Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the UV-Vis, IR, NMR, and Mass Spectrometric signatures of ortho-, meta-, and para-aminophenol for researchers, scientists, and drug development professionals.

The aminophenol scaffold is a cornerstone in pharmaceutical and chemical industries, forming the backbone of numerous active pharmaceutical ingredients and specialty chemicals. The seemingly subtle shift in the position of the amino group relative to the hydroxyl function in its ortho-, meta-, and para-isomers imparts distinct physicochemical and spectroscopic properties. A thorough understanding of these differences is paramount for unambiguous identification, quality control, and the development of novel derivatives. This guide provides a comprehensive spectroscopic comparison of these three key aminophenol isomers, supported by experimental data and detailed analytical protocols.

At a Glance: Spectroscopic Comparison of Aminophenol Isomers

The following table summarizes the key spectroscopic data for ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP), offering a clear and concise reference for their differentiation.

Spectroscopic TechniqueParametero-Aminophenolm-Aminophenolp-Aminophenol
UV-Vis Spectroscopy λmax (nm)~275, ~310~270, ~320194, 218, 272[1]
Infrared (IR) Spectroscopy O-H Stretch (cm⁻¹)~3300-3400 (broad)~3300-3400 (broad)~3300-3400 (broad)
N-H Stretch (cm⁻¹)~3300-3500 (two bands)~3300-3500 (two bands)~3300-3500 (two bands)
C-O Stretch (cm⁻¹)~1230~1240~1250
C-N Stretch (cm⁻¹)~1300~1310~1320
Aromatic C-H Bending (cm⁻¹)~750 (ortho-disubstituted)~780, ~840 (meta-disubstituted)~830 (para-disubstituted)
¹H NMR Spectroscopy δ (ppm) - OH~8.98~9.2~8.37
δ (ppm) - NH₂~4.48~4.6~4.38
δ (ppm) - Aromatic Protons6.43-6.68 (multiplet)6.1-6.9 (multiplet)6.42-6.50 (doublet)
¹³C NMR Spectroscopy δ (ppm) - C-OH~144.5~157.0~153.7
δ (ppm) - C-NH₂~137.1~148.0~131.8
δ (ppm) - Aromatic Carbons115.1-120.2105.0-130.0113.2-116.0
Mass Spectrometry Molecular Ion (m/z)109109109[2]
Key Fragment Ion (m/z)808080, 53[2]

Delving Deeper: Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aminophenol derivatives. Specific instrument parameters may need to be optimized.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminophenol isomer in a suitable UV-transparent solvent, such as ethanol or methanol, to a concentration of approximately 10-5 M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm, using the pure solvent as a reference blank.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the aminophenol isomer with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic vibrational frequencies for functional groups such as O-H, N-H, C-O, C-N, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aminophenol isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Determine the chemical shifts (δ), coupling constants (J), and integration values for the different protons and carbons in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or GC/LC interface).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI).

  • Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

  • Analysis: Identify the molecular ion peak and the characteristic fragmentation pattern.

Visualizing the Workflow and Analysis

To better illustrate the process of spectroscopic comparison, the following diagrams outline the experimental workflow and the logical steps involved in the analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Aminophenol Isomer Dissolution Dissolution/Pelletizing Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Dissolution->IR NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data λmax Determination UV_Vis->UV_Data IR_Data Functional Group ID IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Comparison Comparison of Spectra UV_Data->Comparison IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for spectroscopic comparison.

logical_comparison cluster_isomers Isomers cluster_techniques Spectroscopic Techniques cluster_data Observed Data cluster_conclusion Conclusion o_AP o-Aminophenol UV_Vis UV-Vis o_AP->UV_Vis IR IR o_AP->IR NMR NMR o_AP->NMR MS MS o_AP->MS m_AP m-Aminophenol m_AP->UV_Vis m_AP->IR m_AP->NMR m_AP->MS p_AP p-Aminophenol p_AP->UV_Vis p_AP->IR p_AP->NMR p_AP->MS UV_Data Distinct λmax UV_Vis->UV_Data IR_Data Unique Fingerprint Region IR->IR_Data NMR_Data Different Chemical Shifts & Splitting NMR->NMR_Data MS_Data Similar Molecular Ion, Different Fragments MS->MS_Data Identification Unambiguous Isomer Identification UV_Data->Identification IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Logical diagram for comparative analysis.

References

"performance of 4-(1-Aminopropan-2-yl)phenol hydrochloride in asymmetric catalysis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral catalysts are pivotal in achieving high levels of stereocontrol, and among these, derivatives of amino alcohols have emerged as a versatile and effective class. This guide provides a comparative analysis of the performance of selected chiral amino alcohol-derived catalysts in asymmetric synthesis.

While direct catalytic performance data for 4-(1-Aminopropan-2-yl)phenol hydrochloride is not available in published literature, this guide will focus on structurally related and well-documented chiral amino alcohol ligands. We will objectively compare their efficacy in the benchmark enantioselective addition of diethylzinc to benzaldehyde, supported by experimental data. Additionally, we will explore the highly effective Corey-Bakshi-Shibata (CBS) reduction, which utilizes oxazaborolidine catalysts derived from chiral amino alcohols.

Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The addition of diethylzinc to benzaldehyde, yielding chiral 1-phenyl-1-propanol, is a standard reaction to evaluate the effectiveness of new chiral catalysts. The key performance indicators are the chemical yield and the enantiomeric excess (ee%), which measures the degree of stereoselectivity.

Here, we compare the performance of three distinct chiral amino alcohol-derived ligands: (-)-N,N-Dibutylnorephedrine (DBNE), (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (a proline-derived ligand), and a representative N-(9-Phenylfluoren-9-yl) β-amino alcohol.

Catalyst/LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(-)-N,N-Dibutylnorephedrine (DBNE)2Toluene0249594
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol5Toluene0189297
N-(9-Phenylfluoren-9-yl) β-amino alcohol2Toluene0169897

Alternative Application: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

Chiral amino alcohol derivatives are also precursors to the highly effective Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidines used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1][2]

The catalyst, typically derived from (S)-proline, forms a complex with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to facilitate the stereoselective transfer of a hydride to the ketone.

Substrate (Ketone)CatalystCatalyst Loading (mol%)Reducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Acetophenone(S)-Methyl-CBS10BH₃·SMe₂THF-209596
1-Tetralone(S)-Methyl-CBS10BH₃·SMe₂THF-209897
2-Chloroacetophenone(S)-Methyl-CBS10BH₃·SMe₂THF-209298

Experimental Protocols

Detailed methodologies are crucial for reproducibility and achieving high enantioselectivity. Below are representative experimental protocols for the reactions discussed.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure based on common practices in the field.

1. Catalyst Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (e.g., DBNE, 2 mol%) in anhydrous toluene (5 mL).[3]

2. Reaction Mixture:

  • Cool the solution to 0 °C in an ice bath.[3]

  • To this solution, add diethylzinc (1.0 M solution in hexanes, 2.0 equivalents) dropwise via a syringe.[3]

  • Stir the resulting mixture at 0 °C for 30 minutes.[3]

3. Substrate Addition:

  • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.[3]

4. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed.[3]

5. Quenching:

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.[3]

6. Work-up and Purification:

  • Allow the mixture to warm to room temperature and extract with diethyl ether.[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]

  • Filter the mixture and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.[3]

7. Analysis:

  • Determine the yield of the purified product.

  • The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.[3]

General Procedure for the Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Ketone

This protocol is a generalized procedure for the CBS reduction of a prochiral ketone.

1. Catalyst and Reagent Setup:

  • To a flame-dried flask under an inert atmosphere, add the (S)-Methyl-CBS catalyst (10 mol%) as a solution in toluene.

  • Cool the flask to the desired temperature (e.g., -20 °C).

2. Borane Addition:

  • Slowly add the borane reducing agent (e.g., BH₃·SMe₂, 1.0 M solution in THF, 1.0-1.2 equivalents) to the catalyst solution.

3. Substrate Addition:

  • Add the prochiral ketone (1.0 equivalent), dissolved in anhydrous THF, dropwise to the reaction mixture over a period of 10-15 minutes.

4. Reaction Monitoring:

  • Stir the reaction at the specified temperature and monitor its progress using TLC.

5. Quenching:

  • Once the reaction is complete, quench it by the slow addition of methanol at the reaction temperature.

6. Work-up and Purification:

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Add 1 M HCl to the residue and stir for 30 minutes.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude alcohol by flash chromatography.

7. Analysis:

  • Determine the yield and characterize the product.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in asymmetric catalysis using chiral amino alcohol derivatives, the following diagrams illustrate a typical catalytic cycle and an experimental workflow.

G cluster_cycle Catalytic Cycle Ligand Ligand Active Catalyst Active Catalyst Ligand->Active Catalyst + ZnEt2 ZnEt2 ZnEt2 Transition State Transition State Active Catalyst->Transition State + Aldehyde Aldehyde Aldehyde Product Complex Product Complex Transition State->Product Complex Product Complex->Active Catalyst releases Chiral Alcohol Chiral Alcohol Chiral Alcohol Product Complex->Chiral Alcohol

Catalytic cycle for diethylzinc addition.

G Start Setup Flame-dry flask under inert gas Start->Setup Catalyst Dissolve chiral ligand in solvent Setup->Catalyst Reagent Add diethylzinc solution at 0 C Catalyst->Reagent Substrate Add benzaldehyde Reagent->Substrate Reaction Stir at 0 C and monitor by TLC Substrate->Reaction Quench Add saturated NH4Cl solution Reaction->Quench Workup Extract, wash, dry, and concentrate Quench->Workup Purify Flash column chromatography Workup->Purify Analyze Determine yield and ee% Purify->Analyze End Analyze->End

Experimental workflow for diethylzinc addition.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(1-Aminopropan-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(1-Aminopropan-2-yl)phenol derivatives, commonly known as hydroxyamphetamine and its analogs. These compounds are sympathomimetic agents, primarily recognized for their indirect action on the adrenergic system. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.

I. Overview of 4-(1-Aminopropan-2-yl)phenol (4-Hydroxyamphetamine)

4-(1-Aminopropan-2-yl)phenol, or 4-hydroxyamphetamine, is a sympathomimetic amine that serves as an active metabolite of amphetamine and methamphetamine.[1] It is characterized by a phenol group at the para-position of the amphetamine structure.[1] This structural feature, the p-hydroxy group, significantly reduces its central nervous system (CNS) stimulating properties compared to amphetamine.[2]

The primary mechanism of action for 4-hydroxyamphetamine is the stimulation of the sympathetic nervous system.[3] It acts as an indirect sympathomimetic agent by inducing the release of norepinephrine from adrenergic nerve terminals.[1][2][4] Additionally, it is an agonist of the trace amine-associated receptor 1 (TAAR1).[1][5] Clinically, it is used in ophthalmic solutions to induce mydriasis (pupil dilation) for diagnostic eye examinations, such as for Horner syndrome.[1][3]

II. Quantitative Biological Data

The following table summarizes the available quantitative data for 4-hydroxyamphetamine and its metabolites, providing a basis for understanding their relative potencies and toxicities.

CompoundAssay SystemBiological ActivityValueReference
4-HydroxyamphetamineHEK293 cells expressing rat TAAR1Agonist Activity (EC₅₀)~0.2 µM[5]
4-HydroxyamphetamineHuman dopaminergic differentiated SH-SY5Y cellsToxic Concentration (TC₅₀)> 8 mM[6]
4-HydroxynorephedrineHuman dopaminergic differentiated SH-SY5Y cellsToxic Concentration (TC₅₀)~8 mM[6]
AmphetamineHuman dopaminergic differentiated SH-SY5Y cellsToxic Concentration (TC₅₀)~3.5 mM[6]

Note: The data indicates that while 4-hydroxyamphetamine is a potent TAAR1 agonist, it exhibits lower in vitro toxicity compared to its parent compound, amphetamine, and its metabolite, 4-hydroxynorephedrine.[6]

III. Structure-Activity Relationship (SAR) Insights

The general SAR for sympathomimetic agents provides a framework for understanding the activity of 4-(1-Aminopropan-2-yl)phenol derivatives.

  • Aromatic Ring Substitution: The presence of a hydroxyl group at the 4-position of the phenyl ring is crucial.[4] This substitution decreases lipophilicity, reducing the ability to cross the blood-brain barrier and thus lowering CNS activity.[2][7] Compounds with 3',4'-dihydroxy substitutions generally have poor oral activity, while those with 3',5'-dihydroxy substitutions are orally active.[4] At least one hydrogen-bonding group on the aromatic ring is generally required, with the 4'-position being preferred for retaining beta-adrenergic activity.[4]

  • Alkyl Side Chain: The α-methyl group, as seen in the propan-2-yl structure, increases the effectiveness of indirect-acting sympathomimetic agents.[2]

  • Amino Group: The primary amine is important for activity. Modifications to this group can alter the compound's interaction with transporters and receptors.

IV. Experimental Protocols

A. TAAR1 Agonist Activity Assay

The determination of the EC₅₀ value for 4-hydroxyamphetamine at the trace amine-associated receptor 1 (TAAR1) is typically performed using an in vitro cell-based assay.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are genetically engineered to express the rat TAAR1. These cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Principle: The assay measures the intracellular accumulation of cyclic AMP (cAMP) following receptor activation. TAAR1 is a G-protein coupled receptor that, upon agonist binding, activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • Procedure:

    • Cells are seeded into multi-well plates and allowed to adhere overnight.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • The cells are then treated with various concentrations of the test compound (4-hydroxyamphetamine).

    • Following an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The cAMP levels are plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

B. Cytotoxicity Assay in SH-SY5Y Cells

The toxic concentration 50% (TC₅₀) is determined to assess the in vitro toxicity of the compounds on neuronal cells.

  • Cell Culture: Human neuroblastoma cells, SH-SY5Y, are differentiated into a dopaminergic neuron-like phenotype. This is typically achieved by treating the cells with retinoic acid and sometimes brain-derived neurotrophic factor (BDNF).

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product.

  • Procedure:

    • Differentiated SH-SY5Y cells are seeded in 96-well plates.

    • The cells are exposed to a range of concentrations of the test compounds for a specified period (e.g., 24 hours).

    • After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are converted to a percentage of the control (untreated cells). The TC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

V. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of 4-(1-Aminopropan-2-yl)phenol and a typical workflow for evaluating its biological activity.

G Signaling Pathway of 4-(1-Aminopropan-2-yl)phenol cluster_presynaptic Presynaptic Adrenergic Neuron cluster_postsynaptic Postsynaptic Neuron Compound 4-(1-Aminopropan-2-yl)phenol TAAR1 TAAR1 Compound->TAAR1 Agonist NE_transporter Norepinephrine Transporter (NET) Compound->NE_transporter Substrate VMAT2 VMAT2 NE_vesicle Norepinephrine (NE) Vesicle NE_synapse_pre NE NE_vesicle->NE_synapse_pre Exocytosis TAAR1->NE_vesicle Phosphorylation & NE Release NE_transporter->Compound Uptake NE_synapse_post NE NE_synapse_pre->NE_synapse_post Synaptic Cleft Adrenergic_Receptor Adrenergic Receptor (α or β) Cellular_Response Cellular Response (e.g., Mydriasis) Adrenergic_Receptor->Cellular_Response Activation NE_synapse_post->Adrenergic_Receptor

Caption: Mechanism of action for 4-(1-Aminopropan-2-yl)phenol.

G Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Starting Materials Derivatives Synthesis of Derivatives Start->Derivatives Purification Purification & Characterization Derivatives->Purification In_vitro In Vitro Assays (e.g., Receptor Binding, cAMP) Purification->In_vitro Cell_based Cell-Based Assays (e.g., Cytotoxicity) Purification->Cell_based Data_Analysis Data Analysis (IC50, EC50, TC50) In_vitro->Data_Analysis Cell_based->Data_Analysis SAR_determination Determine Structure- Activity Relationship Data_Analysis->SAR_determination Lead_optimization Lead Optimization SAR_determination->Lead_optimization

Caption: Workflow for SAR studies of novel derivatives.

References

A Comparative Guide to the Cytotoxicity of Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxicity of the three aminophenol isomers: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). Understanding the differential toxicity of these isomers is crucial for researchers in toxicology, pharmacology, and drug development, particularly due to their presence as industrial chemicals and metabolites of common analgesics. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying cytotoxic mechanisms.

Comparative Cytotoxicity Data

The cytotoxic potential of aminophenol isomers varies significantly, with the para-isomer generally exhibiting the highest toxicity, particularly towards renal cells. The available data from various in vitro studies are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in cell lines, exposure times, and assay methodologies.

CompoundCell LineAssayEndpointResultReference
p-Aminophenol (p-AP) Rat Renal Cortical SlicesLDH ReleaseIncreased LDH LeakageMore toxic than o-aminophenol[1]
Jurkat T cellsCell Viability / LDH ReleaseDecreased survival, increased LDHCytotoxicity observed at 10-250 µM[1]
Neuro2a (mouse neuroblastoma)MTS AssayDecreased Cell ViabilitySignificant decrease at 10–500µM[2]
SH-SY5Y (human neuroblastoma)MTS AssayDecreased Cell ViabilitySignificant decrease at 10–500µM[2]
LLC-PK1 (porcine kidney epithelial)alamarBlue AssayLoss of Cell ViabilityTime-dependent loss of viability[3]
Rat Renal Epithelial CellsTrypan Blue Exclusion, Oxygen Consumption, ATP ContentIncreased cell death, decreased respiration and ATPMore susceptible than hepatocytes[4]
o-Aminophenol (o-AP) Rat Renal Cortical SlicesLDH ReleaseIncreased LDH LeakageLess toxic than p-aminophenol[1]
m-Aminophenol (m-AP) ---Limited in vitro cytotoxicity data available. In vivo studies show maternal toxicity in rats at high doses.[5]

Mechanisms of Cytotoxicity

The cytotoxicity of aminophenols, particularly p-aminophenol, is primarily attributed to their metabolic activation to reactive intermediates, leading to oxidative stress and cellular damage.

Key Mechanistic Events:
  • Metabolic Activation: p-Aminophenol can be oxidized to a reactive p-benzoquinoneimine intermediate by peroxidases and cytochrome P-450 enzymes.[6] This reactive metabolite can covalently bind to cellular macromolecules, leading to cellular dysfunction.

  • Glutathione Depletion: The reactive intermediates of aminophenol metabolism are detoxified by conjugation with glutathione (GSH).[7] High levels of these intermediates can deplete cellular GSH stores, rendering the cells more susceptible to oxidative damage.[2][7]

  • Oxidative Stress: The oxidation of aminophenols can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[3] The depletion of GSH further exacerbates oxidative stress, leading to damage of lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: p-Aminophenol has been shown to decrease cellular ATP levels, indicating mitochondrial dysfunction as a critical event in its toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for p-aminophenol-induced cytotoxicity and a general workflow for assessing cytotoxicity.

p_aminophenol_cytotoxicity_pathway cluster_metabolism Metabolic Activation cluster_detoxification Detoxification & Depletion cluster_cellular_damage Cellular Damage p-Aminophenol p-Aminophenol Reactive Intermediates (p-Benzoquinoneimine) Reactive Intermediates (p-Benzoquinoneimine) p-Aminophenol->Reactive Intermediates (p-Benzoquinoneimine) Oxidation (Peroxidases, CYP450) GSH Conjugate GSH Conjugate Reactive Intermediates (p-Benzoquinoneimine)->GSH Conjugate GSH Conjugation Macromolecule_Damage Macromolecule Damage (Proteins, Lipids, DNA) Reactive Intermediates (p-Benzoquinoneimine)->Macromolecule_Damage Covalent Binding GSH GSH GSH->GSH Conjugate GSH_Depletion GSH Depletion GSH->GSH_Depletion Oxidative_Stress Oxidative Stress (ROS generation) GSH_Depletion->Oxidative_Stress Oxidative_Stress->Macromolecule_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction (↓ ATP) Macromolecule_Damage->Mitochondrial_Dysfunction Cell_Death Cell Death (Necrosis, Apoptosis) Mitochondrial_Dysfunction->Cell_Death

Caption: Proposed signaling pathway of p-aminophenol-induced cytotoxicity.

cytotoxicity_assay_workflow cluster_assays Cytotoxicity Assessment Cell_Culture 1. Cell Seeding & Culture (e.g., 96-well plate) Compound_Treatment 2. Treatment with Aminophenol Isomers (various concentrations and time points) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay GSH_Assay GSH Assay (Oxidative Stress) Incubation->GSH_Assay Data_Analysis 4. Data Acquisition & Analysis (e.g., Spectrophotometry, Fluorometry) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis GSH_Assay->Data_Analysis Results 5. Determination of Cytotoxicity (e.g., IC50 values) Data_Analysis->Results

Caption: General experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with various concentrations of aminophenol isomers for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8][9]

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8][10]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells with aminophenol isomers as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11][12]

    • Supernatant Collection: After treatment, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.[13]

    • LDH Reaction: Add the collected supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.[11]

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

    • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of approximately 490 nm.[14]

Glutathione (GSH) Depletion Assay

This assay measures the levels of intracellular reduced glutathione, a key antioxidant.

  • Principle: GSH levels can be measured using a reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product that can be measured spectrophotometrically.

  • Procedure:

    • Cell Seeding and Treatment: Culture and treat cells with aminophenol isomers as previously described.

    • Cell Lysis: After treatment, wash and lyse the cells to release intracellular contents.

    • Deproteinization: Remove proteins from the cell lysate, for example, by adding sulfosalicylic acid.[15]

    • GSH Reaction: Add the assay reagents, including DTNB, to the deproteinized lysate.

    • Absorbance Measurement: Measure the absorbance at approximately 405-415 nm.

    • Quantification: Determine the GSH concentration by comparing the absorbance to a standard curve generated with known concentrations of GSH.

References

A Comparative Guide to the Quantification of Impurities in 4-(1-Aminopropan-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of impurities in 4-(1-Aminopropan-2-yl)phenol hydrochloride. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines established techniques for analogous aminophenol and phenylethylamine derivatives. The information herein serves as a comprehensive starting point for developing and validating analytical procedures for this specific analyte.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A comparison of these methods, detailed experimental protocols, and representative validation parameters are presented to aid in method selection and development.

Potential Impurities in this compound

Based on this inferred synthesis and the known chemistry of aminophenols, potential impurities may include:

  • Starting Materials: Unreacted precursors such as 4-hydroxyphenylacetone or its protected forms.

  • Intermediates: Partially reacted intermediates from the synthetic pathway.

  • By-products: Compounds formed through side reactions, such as positional isomers (e.g., 2-(1-Aminopropan-2-yl)phenol) or products of over-alkylation.

  • Degradation Products: Oxidative degradation of the phenol group can lead to colored impurities.

Comparison of Analytical Methodologies

The choice of analytical method for impurity quantification depends on the chemical nature of the impurities, the required sensitivity, and the analytical instrumentation available. HPLC and GC-MS are powerful and complementary techniques for this purpose.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by a mass spectrometer.
Applicability Well-suited for polar, non-volatile, and thermally labile compounds like aminophenols without derivatization.Requires derivatization for polar compounds like aminophenols to increase volatility and improve chromatographic performance.
Selectivity High selectivity can be achieved by optimizing the stationary phase, mobile phase composition, and detector wavelength.Excellent selectivity and specificity due to mass-based detection, allowing for the identification of unknown impurities.
Sensitivity Good sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) typically in the low ng/mL to µg/mL range, depending on the detector.Very high sensitivity, with LOD and LOQ often in the pg/mL to low ng/mL range, especially with selected ion monitoring (SIM).
Quantitative Performance Excellent linearity (R² > 0.999) and precision (%RSD < 2%) are commonly achieved.Good linearity (R² > 0.99) and precision (%RSD < 10%) are achievable, but can be influenced by the reproducibility of the derivatization step.
Throughput Relatively high throughput, with typical run times of 15-30 minutes.Lower throughput due to the time required for sample derivatization.

Experimental Protocols

The following are detailed, representative experimental protocols for HPLC-UV and GC-MS analysis, based on methods for similar aminophenol compounds. These protocols should be considered as starting points and will require optimization and validation for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the direct analysis of this compound and its polar impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the analyte and its potential impurities, derivatization is necessary for GC-MS analysis. Silylation or acylation are common derivatization approaches.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject an aliquot of the derivatized solution into the GC-MS.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of aminophenol-related compounds using HPLC and GC-MS. It is important to note that this data is for analogous compounds and would need to be established for this compound through method validation.

ParameterHPLC-UV (for 4-aminophenol)GC-MS (for phenylethylamine derivatives)
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%

Visualizations

Experimental Workflow for Impurity Quantification

G Experimental Workflow for Impurity Quantification cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Results sample 4-(1-Aminopropan-2-yl)phenol HCl Sample dissolution Dissolution in appropriate solvent sample->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization hplc_injection Injection into HPLC dissolution->hplc_injection gcms_injection Injection into GC-MS derivatization->gcms_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Acquisition & Processing hplc_detection->hplc_data quantification Quantification of Impurities hplc_data->quantification gcms_separation Chromatographic Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_data Data Acquisition & Processing gcms_detection->gcms_data gcms_data->quantification

Caption: Workflow for the quantification of impurities in this compound.

Comparison of Analytical Techniques

G Comparison of Analytical Techniques for Impurity Profiling cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_pros Pros: - No derivatization required - High precision - Robust for routine analysis hplc_cons Cons: - Lower sensitivity than GC-MS - Limited identification power for unknowns gcms_pros Pros: - Very high sensitivity - Excellent for impurity identification - High selectivity gcms_cons Cons: - Derivatization is necessary - Lower throughput - Can be complex to operate main 4-(1-Aminopropan-2-yl)phenol HCl main->hplc_pros Suitable for main->gcms_pros Suitable for

Caption: Key advantages and disadvantages of HPLC-UV and GC-MS for impurity analysis.

A Comparative Guide to the Cross-Reactivity Profile of 4-(1-Aminopropan-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available literature does not contain specific cross-reactivity studies for 4-(1-Aminopropan-2-yl)phenol hydrochloride. This guide, therefore, presents a proposed framework for a comprehensive comparative cross-reactivity analysis. The experimental data herein is illustrative and intended to guide researchers in designing and interpreting such studies.

This guide is intended for researchers, scientists, and drug development professionals interested in characterizing the selectivity of this compound. By comparing its binding profile to structurally and functionally related compounds, this document outlines a methodology to assess its potential for off-target effects.

Introduction to Cross-Reactivity Studies

Cross-reactivity is the binding of a molecule to a target other than its intended one. In drug development, assessing cross-reactivity is crucial for identifying potential side effects and understanding a compound's overall pharmacological profile. This compound is a substituted phenethylamine, a class of compounds known to interact with a variety of receptors and transporters in the central nervous system and periphery. Therefore, a thorough cross-reactivity evaluation is essential.

This guide proposes a comparative study against a panel of structurally similar and functionally relevant compounds to elucidate the selectivity profile of this compound.

Comparative Compounds

To provide a meaningful comparison, a selection of compounds with structural similarities to this compound should be included in the analysis. The following compounds are proposed based on their shared phenethylamine backbone and known pharmacological activities.[1][2]

  • Amphetamine: A potent central nervous system stimulant.

  • Pseudoephedrine: A commonly used nasal decongestant.

  • Dopamine: An endogenous catecholamine and neurotransmitter.

  • Norepinephrine: An endogenous catecholamine and neurotransmitter.

  • Tyramine: A trace amine that can induce the release of catecholamines.

Proposed Experimental Plan for Cross-Reactivity Assessment

A two-tiered approach is proposed to assess the cross-reactivity of this compound:

  • Receptor Binding Assays: To determine the affinity of the compound for a panel of relevant receptors.

  • Immunoassays: To evaluate potential cross-reactivity in diagnostic screening platforms.

G cluster_0 Tier 1: Receptor Binding Assays cluster_1 Tier 2: Immunoassays Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Data Analysis (Ki) Data Analysis (Ki) Secondary Screening->Data Analysis (Ki) Selectivity Profile Selectivity Profile Data Analysis (Ki)->Selectivity Profile Antibody Selection Antibody Selection Assay Development Assay Development Antibody Selection->Assay Development Competitive Immunoassay Competitive Immunoassay Assay Development->Competitive Immunoassay Data Analysis (IC50) Data Analysis (IC50) Competitive Immunoassay->Data Analysis (IC50) Data Analysis (IC50)->Selectivity Profile

Caption: Proposed experimental workflow for assessing the cross-reactivity of this compound.

Experimental Protocols

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of the test compounds for a panel of G-protein coupled receptors (GPCRs) and transporters commonly targeted by phenethylamines.[3][4][5][6]

Objective: To quantify the binding affinity of this compound and comparative compounds to a panel of selected receptors.

Materials:

  • Cell membranes expressing the target receptors (e.g., dopamine D1-D5, adrenergic α1, α2, β1, β2, serotonin 5-HT1A, 5-HT2A).

  • Radiolabeled ligands specific for each receptor.

  • Test compounds: this compound, Amphetamine, Pseudoephedrine, Dopamine, Norepinephrine, Tyramine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and the diluted test compounds.

  • Initiate the binding reaction by adding the cell membranes expressing the target receptor.

  • Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curves. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to assess the cross-reactivity of the test compounds with antibodies that may be used in drug screening panels.[7][8][9][10]

Objective: To determine the concentration of test compounds that cause 50% inhibition (IC50) in an immunoassay designed for a related compound (e.g., amphetamine).

Materials:

  • Microtiter plates coated with antibodies specific for a target analyte (e.g., anti-amphetamine antibodies).

  • Enzyme-conjugated target analyte (e.g., amphetamine-HRP).

  • Test compounds.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:

  • Add serial dilutions of the test compounds or standards to the antibody-coated wells.

  • Add a fixed concentration of the enzyme-conjugated analyte to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength.

Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standard. The IC50 values for the test compounds are determined from their respective dose-response curves. Cross-reactivity is typically expressed as a percentage relative to the target analyte: (% Cross-reactivity) = (IC50 of target analyte / IC50 of test compound) x 100.

Data Presentation: Hypothetical Results

The following tables present hypothetical data to illustrate how the results of the proposed studies would be summarized for easy comparison.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Adrenergic α1Adrenergic β2Serotonin 5-HT2A
4-(1-Aminopropan-2-yl)phenol HCl 50 250 >10,000 800
Amphetamine2001500>10,0002500
Pseudoephedrine>10,0005000>10,000>10,000
Dopamine1010050001200
Norepinephrine150208001800
Tyramine800600>10,0003000

Table 2: Hypothetical Immunoassay Cross-Reactivity (Amphetamine Assay)

CompoundIC50 (ng/mL)% Cross-Reactivity
Amphetamine50100%
4-(1-Aminopropan-2-yl)phenol HCl 2,500 2%
Pseudoephedrine50,0000.1%
Dopamine>100,000<0.05%
Norepinephrine>100,000<0.05%
Tyramine10,0000.5%

Signaling Pathway Visualization

Substituted phenethylamines often exert their effects through modulation of G-protein coupled receptor (GPCR) signaling pathways. The diagram below illustrates a generic GPCR signaling cascade that could be activated by this compound or its comparators.

G cluster_0 Cell Membrane Ligand Phenethylamine Ligand Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation

Caption: Generic G-protein coupled receptor (GPCR) signaling pathway potentially modulated by phenethylamine derivatives.

Conclusion

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. By employing receptor binding assays and immunoassays in comparison with structurally and functionally related compounds, researchers can generate a robust dataset to predict the selectivity and potential off-target effects of this molecule. The methodologies and data presentation formats outlined here are intended to serve as a valuable resource for preclinical drug development and safety assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(1-Aminopropan-2-yl)phenol Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(1-Aminopropan-2-yl)phenol hydrochloride, a compound that requires careful management due to its phenolic and amine hydrochloride functional groups. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be familiar with the intrinsic hazards of the substance. This compound is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, and while wearing appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Eye ProtectionSafety glasses with side-shields or gogglesTo protect eyes from splashes.
Skin and BodyLab coat, long pants, and closed-toe shoesTo minimize skin exposure.

Step-by-Step Disposal Workflow

The disposal of this compound should not be a one-size-fits-all approach. The appropriate method depends on the quantity of the waste and the available facilities. The following workflow provides a logical decision-making process for the safe disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_small Small Quantities (e.g., < 5g) cluster_large Large Quantities (e.g., > 5g) or Bulk cluster_disposal Final Disposal Route start Start: Identify Waste This compound assess_quantity Assess Quantity of Waste start->assess_quantity neutralize Neutralization & Aqueous Disposal (if permitted by local regulations) assess_quantity->neutralize Small quantity large_collect Collect as Hazardous Waste for Professional Disposal assess_quantity->large_collect Large quantity small_collect Collect as Hazardous Waste neutralize->small_collect If aqueous disposal is not permitted small_collect->large_collect incineration Licensed Incineration large_collect->incineration landfill Hazardous Waste Landfill large_collect->landfill

Figure 1: Decision workflow for the disposal of this compound.

Experimental Protocols for Disposal

Based on the chemical properties of this compound, the following detailed protocols are recommended for its disposal. It is crucial to emphasize that these are generalized procedures based on the disposal of similar chemical compounds. Always consult with your institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with local regulations.

Protocol 1: Neutralization of Small Quantities for Aqueous Disposal (Subject to Local Regulations)

This protocol is intended for very small quantities (e.g., milligrams to a few grams) and should only be performed if permitted by your local wastewater regulations. The goal is to neutralize the acidic hydrochloride salt and dilute the compound to a concentration that is acceptable for drain disposal.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker of appropriate size

  • Water

Procedure:

  • Dilution: In a chemical fume hood, dissolve the this compound waste in a large volume of water (e.g., 1 gram of waste in at least 100 mL of water).

  • Neutralization: While stirring, slowly add a weak base such as sodium bicarbonate or sodium carbonate in small portions.[1] The addition of a weak base will neutralize the hydrochloride salt.[1]

  • pH Monitoring: Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH of the solution is neutral (approximately pH 7.0). Be cautious as the reaction may effervesce (release CO₂ gas).

  • Final Dilution and Disposal: Once neutralized, further dilute the solution with a large volume of running water before pouring it down the drain, if local regulations permit. A general guideline is to use at least 100 times the volume of the neutralized solution for dilution.

Protocol 2: Collection and Segregation for Professional Disposal

This is the most recommended and universally accepted method for the disposal of this compound, especially for larger quantities.

Materials:

  • Designated hazardous waste container (clearly labeled)

  • Waste manifest or label as required by your institution

Procedure:

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated container for halogenated organic waste.

  • Container Labeling: Clearly label the waste container with the full chemical name: "this compound" and any other information required by your institution's EHS office (e.g., concentration, waste generator's name, date).

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area while awaiting pickup by a licensed hazardous waste disposal company.

  • Professional Disposal: The professional disposal service will typically handle the final treatment, which often involves high-temperature incineration.[2][3] Incineration is an effective method for the destruction of organic compounds, including phenolic and amine-containing substances.[2][3]

Quantitative Data for Disposal Considerations

Table 2: General Parameters for Disposal Methods

ParameterNeutralization for Aqueous DisposalLicensed Incineration
Applicability Very small quantities (mg to <5g)All quantities
pH Target ~7.0Not Applicable
Primary Reagent Sodium bicarbonate or Sodium carbonate[1]Not Applicable
Regulatory Compliance Highly dependent on local regulationsGenerally compliant with hazardous waste regulations
Environmental Impact Potential for aquatic toxicity if not properly dilutedDestruction of the compound, with potential for air emissions that are regulated and controlled

References

Personal protective equipment for handling 4-(1-Aminopropan-2-yl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for 4-(1-Aminopropan-2-yl)phenol hydrochloride (CAS No. 13238-99-8). Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination in a research and development setting.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel must be aware of the potential risks before handling.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Potential Health Effects:

  • Inhalation: May cause irritation to the lungs and respiratory system. Overexposure could lead to serious illness.[1]

  • Skin Contact: May result in inflammation, itching, scaling, reddening, or blistering.[1]

  • Eye Contact: Can cause redness, pain, or severe eye damage.[1]

  • Ingestion: Harmful if swallowed.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure. The following table summarizes the minimum required PPE for handling this compound.

Activity Required Personal Protective Equipment Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)[2]- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and a full-face shield[2]- Double-gloving (nitrile)- Respiratory protection (NIOSH-approved N100 or P100 respirator)[2]- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.

Operational Plan: Safe Handling Protocol

A systematic workflow is essential for safety and to prevent contamination. All operations should be conducted within a certified chemical fume hood or a suitable containment device.[2]

1. Pre-Handling:

  • Designate a specific area within the laboratory for handling this compound.

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Verify that all necessary PPE is available in the correct sizes and is in good condition.[2]

  • Locate the nearest eyewash station and safety shower before beginning work.

2. Compound Handling:

  • Weighing: Perform weighing within a chemical fume hood or a balance enclosure to contain any airborne particles. Use anti-static weighing paper or a tared container.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • General Handling: Avoid creating dust.[1] Do not eat, drink, or smoke in the handling area.[1]

3. Post-Handling:

  • Decontaminate all surfaces with an appropriate cleaning solution.

  • Carefully remove and dispose of all PPE as hazardous waste. Remove the outer gloves first, followed by other PPE, and finally the inner gloves.

  • Wash hands thoroughly with soap and water after exiting the work area.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Designated Workspace prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Complete Experiment clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Step-by-step workflow for safely handling this compound.

First Aid Measures

Immediate action is required in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Management

In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. For containment and cleanup, use an inert absorbent material. Collect the material and place it into a suitable container for disposal.[1] All materials used for spill cleanup must be disposed of as hazardous waste.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances and sources of ignition.[1]

  • The storage area should be locked up.[1]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • Do not allow the product to enter drains, other waterways, or soil.[1]

  • Waste materials must be disposed of in accordance with national and local regulations. Handle uncleaned containers as you would the product itself.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.